Product packaging for Midafotel(Cat. No.:CAS No. 117414-74-1)

Midafotel

Cat. No.: B1677130
CAS No.: 117414-74-1
M. Wt: 250.19 g/mol
InChI Key: VZXMZMJSGLFKQI-ABVWVHJUSA-N
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Description

Midafotel is a member of the class of piperazines that is piperazine substituted by a carboxy group at position 2R and a (1E)-1-phosphonoprop-1-en-3-yl group at position 4. It is an antagonist of N-methyl-D-aspartate receptors (NMDARs) and was in clinical development by Novartis for the treatment of cognition disorders and brain injuries (now discontinued). It has a role as a NMDA receptor antagonist, a neuroprotective agent and an anticonvulsant. It is a piperazinecarboxylic acid, a monocarboxylic acid, a member of phosphonic acids, an olefinic compound and a tertiary amino compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N2O5P B1677130 Midafotel CAS No. 117414-74-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXMZMJSGLFKQI-ABVWVHJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)C(=O)O)C/C=C/P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045740
Record name Midafotel
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URL https://comptox.epa.gov/dashboard/DTXSID1045740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117414-74-1
Record name Midafotel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117414-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Midafotel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Midafotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIDAFOTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LYU6ZF84G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of Midafotel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midafotel (also known as CPPene or SDZ EAA 494) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. Despite promising preclinical neuroprotective effects, its development was halted due to adverse effects in clinical trials. Understanding the intricacies of its interaction with the NMDA receptor remains crucial for the development of future neuroprotective and anticonvulsant therapies.

Introduction

This compound is a piperazine derivative that acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, plays a critical role in excitatory synaptic transmission, plasticity, and excitotoxicity in the central nervous system. Overactivation of this receptor is implicated in a variety of neurological disorders, including epilepsy and ischemic brain damage. This compound was developed to mitigate the detrimental effects of excessive NMDA receptor activation.

Core Mechanism of Action: Competitive Antagonism

This compound exerts its pharmacological effect by directly competing with the endogenous agonist, glutamate, for binding to the agonist site on the GluN2 subunit of the NMDA receptor. By reversibly binding to this site, this compound prevents the glutamate-induced conformational change necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This competitive antagonism effectively reduces the downstream signaling cascades associated with NMDA receptor activation.

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cluster_receptor NMDA Receptor cluster_downstream Downstream Signaling receptor Glutamate Binding Site (GluN2) Glycine Binding Site (GluN1) Ion Channel ca_influx Ca²⁺ Influx receptor:ion->ca_influx Channel Opens excitotoxicity Excitotoxicity glutamate Glutamate (Agonist) glutamate->receptor:glu Binds This compound This compound (Competitive Antagonist) This compound->receptor:glu Competitively Binds & Blocks Glutamate glycine Glycine (Co-agonist) glycine->receptor:gly Binds nos_activation nNOS Activation ca_influx->nos_activation nos_activation->excitotoxicity

Caption: Competitive antagonism of the NMDA receptor by this compound.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

ParameterValueSpeciesPreparationReference
pA26.7 - 6.8FrogSpinal Cord[2]
pA26.7 - 6.8RatNeocortex[2]

Table 2: In Vitro Binding Affinity of this compound

ParameterValueRadioligandPreparationReference
pKi7.5[³H]CGP39653Rat Brain[2]

Table 3: In Vivo Efficacy of this compound

ModelParameterValueSpeciesAdministrationReference
Maximal ElectroshockED₅₀~16 mg/kgRodentOral[2]

Experimental Protocols

In Vitro Electrophysiology: Schild Analysis for pA2 Determination

This protocol describes a generalized method for determining the pA2 value of a competitive antagonist like this compound using electrophysiological recordings.

Objective: To quantify the potency of this compound as a competitive NMDA receptor antagonist.

Methodology:

  • Preparation: Acutely isolated neurons (e.g., from rat neocortex) or frog spinal cord preparations are used.

  • Recording: Whole-cell patch-clamp or extracellular field potential recordings are performed to measure NMDA-evoked depolarizations or currents.

  • Agonist Application: A concentration-response curve for the agonist (NMDA) is established by applying increasing concentrations of NMDA and recording the response.

  • Antagonist Application: The preparation is then incubated with a fixed concentration of this compound. The NMDA concentration-response curve is re-established in the presence of this compound.

  • Data Analysis: The rightward shift in the NMDA concentration-response curve caused by this compound is used to calculate the dose ratio. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA2 value.

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start Start prep Prepare Neuronal Tissue (e.g., Rat Neocortex Slices) start->prep record Establish Electrophysiological Recording (e.g., Patch-Clamp) prep->record agonist_curve Generate NMDA Concentration-Response Curve record->agonist_curve incubate Incubate with this compound (Fixed Concentration) agonist_curve->incubate agonist_curve_antagonist Re-establish NMDA Concentration-Response Curve incubate->agonist_curve_antagonist analyze Calculate Dose Ratio and Construct Schild Plot agonist_curve_antagonist->analyze result Determine pA2 Value analyze->result

Caption: Workflow for determining the pA2 value of this compound.

In Vitro Radioligand Binding Assay: Ki Determination

This protocol outlines a generalized method for determining the inhibition constant (Ki) of this compound.

Objective: To determine the binding affinity of this compound for the NMDA receptor.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat brain tissue (e.g., frontal cortex).

  • Radioligand: A radiolabeled competitive NMDA receptor antagonist, such as [³H]CGP 39653, is used.

  • Incubation: The brain membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a generalized MCAO model in rats, a common method for evaluating the neuroprotective effects of compounds like this compound against focal cerebral ischemia.

Objective: To assess the in vivo neuroprotective efficacy of this compound.

Methodology:

  • Animal Preparation: Anesthetized rats (e.g., Sprague-Dawley or Wistar) are used. Body temperature is maintained at 37°C.

  • Surgical Procedure: The middle cerebral artery is occluded by inserting a filament into the internal carotid artery.

  • Drug Administration: this compound or vehicle is administered at a specific time point before, during, or after the occlusion.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.

  • Neurological Assessment: Neurological deficits are assessed at various time points post-reperfusion using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 hours post-reperfusion), the animal is euthanized, and the brain is removed. The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

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start Start anesthetize Anesthetize Rat start->anesthetize mcao Induce Middle Cerebral Artery Occlusion (MCAO) anesthetize->mcao administer Administer this compound or Vehicle mcao->administer reperfuse Reperfuse After Defined Period administer->reperfuse assess Assess Neurological Deficit reperfuse->assess euthanize Euthanize and Remove Brain assess->euthanize stain Stain Brain Slices with TTC euthanize->stain quantify Quantify Infarct Volume stain->quantify result Determine Neuroprotective Effect quantify->result

Caption: Experimental workflow for the MCAO neuroprotection model.

Clinical Development and Conclusion

Despite the promising preclinical data demonstrating potent anticonvulsant and neuroprotective effects, the clinical development of this compound was terminated. Phase II trials in patients with intractable epilepsy revealed a narrow therapeutic window and significant adverse effects, including poor concentration, sedation, ataxia, and amnesia. These central nervous system side effects are a common challenge for NMDA receptor antagonists.

References

Midafotel: A Technical Guide to its NMDA Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midafotel, also known as SDZ EAA 494 and CPPene, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] This technical guide provides an in-depth overview of this compound's pharmacological profile, focusing on its activity as an NMDA receptor antagonist. The document details quantitative binding and functional data, comprehensive experimental protocols for its evaluation, and visual representations of its mechanism of action and relevant signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience drug discovery and development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, and memory formation.[4] However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[5] Consequently, NMDA receptor antagonists have been a major focus of drug development efforts aimed at neuroprotection.

This compound emerged as a promising therapeutic candidate due to its potent and competitive antagonism at the NMDA receptor. It has been evaluated in various preclinical models of neurological disorders, demonstrating neuroprotective and anticonvulsant effects. This guide provides a detailed technical examination of this compound's NMDA receptor antagonist activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with the NMDA receptor.

Table 1: In Vitro Binding and Functional Activity of this compound

ParameterValueAssay DetailsReference
Ki ~31.6 nMCompetitive binding assay using [3H]CGP39653 in rat brain membranes. Calculated from a reported pKi of 7.5.
ED50 39 nMSpecific in vitro assay not detailed in the provided search results.

Table 2: In Vivo Efficacy of this compound

Animal ModelEndpointED50 / Effective DoseAdministration RouteReference
Rodent Maximal ElectroshockAnticonvulsant effect~16 mg/kgOral
Rat Focal Cerebral Ischemia (MCAO)Reduction in infarct volume1.5, 4.5, 15 mg/kg (dose-dependent effect)Intravenous

Mechanism of Action

This compound functions as a competitive antagonist at the glutamate binding site on the NMDA receptor. By binding to this site, it prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca2+ and Na+ ions into the neuron. This blockade of excessive cation influx is the primary mechanism underlying its neuroprotective and anticonvulsant properties.

cluster_receptor NMDA Receptor Glutamate_Site Glutamate Site Channel Ion Channel Glutamate_Site->Channel Prevents Opening Glutamate Glutamate Glutamate->Glutamate_Site Blocked by this compound This compound This compound This compound->Glutamate_Site Binds competitively

Mechanism of this compound's competitive antagonism at the NMDA receptor.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily mediated by an increase in intracellular calcium concentration. These pathways can lead to either neuroprotective or neurotoxic outcomes, depending on the intensity and duration of the stimulus. This compound, by blocking the initial calcium influx, prevents the activation of downstream neurotoxic pathways.

cluster_membrane Cell Membrane cluster_excitotoxicity Excitotoxic Cascade cluster_survival Survival Pathway NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Glutamate Glutamate Glutamate->NMDA_R Activates Calcineurin Calcineurin Ca_influx->Calcineurin nNOS nNOS Ca_influx->nNOS CREB_on CREB Activation Ca_influx->CREB_on Synaptic NMDARs This compound This compound This compound->NMDA_R Blocks CREB_off CREB Shut-off Calcineurin->CREB_off NO Nitric Oxide nNOS->NO Apoptosis Apoptosis NO->Apoptosis Survival Cell Survival CREB_on->Survival

Simplified NMDA receptor signaling cascade showing pro-apoptotic and pro-survival pathways.

Experimental Protocols

The following sections detail standardized protocols for assessing the NMDA receptor antagonist activity of compounds like this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

  • Radioligand: [3H]CGP 39653, a potent and selective competitive NMDA receptor antagonist.

  • Tissue Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the crude membrane fraction.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]CGP 39653 (typically at or below its Kd), and varying concentrations of this compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine non-specific binding in the presence of a saturating concentration of a non-labeled ligand.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Prepare Rat Brain Membrane Homogenate start->prep incubate Incubate Membranes with [3H]CGP 39653 and this compound prep->incubate filter Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on NMDA receptor-mediated ion currents in individual neurons.

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.

  • Recording Configuration: Whole-cell voltage-clamp mode.

  • Solutions:

    • External solution: Contains physiological concentrations of ions, including NMDA and glycine to activate the receptors. Mg2+ is often omitted to prevent voltage-dependent channel block.

    • Internal solution (pipette solution): Contains ions that mimic the intracellular environment.

  • Procedure:

    • Establish a high-resistance seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a negative holding potential (e.g., -60 mV).

    • Apply a solution containing NMDA and glycine to evoke an inward current.

    • After establishing a stable baseline current, co-apply varying concentrations of this compound with the agonists.

    • Measure the peak and steady-state current amplitudes in the presence of different concentrations of this compound.

  • Data Analysis:

    • Normalize the current in the presence of this compound to the control current (agonists alone).

    • Plot the normalized current against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 value.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model of focal cerebral ischemia is used to evaluate the neuroprotective effects of this compound.

  • Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar).

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA and the pterygopalatine artery.

    • Insert a filament (e.g., a silicone-coated nylon suture) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 60-120 minutes), the filament can be withdrawn to allow for reperfusion.

  • Drug Administration: Administer this compound (e.g., 1.5, 4.5, 15 mg/kg, i.v.) at a specific time point relative to the onset of ischemia (e.g., before, during, or after).

  • Outcome Measures:

    • Neurological Deficit Scoring: Assess motor and sensory deficits at various time points post-MCAO.

    • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with a viability dye (e.g., 2,3,5-triphenyltetrazolium chloride - TTC), which stains viable tissue red, leaving the infarct unstained (white). Quantify the infarct volume using image analysis software.

In Vivo Model: Audiogenic Seizures in Rats

This model is used to assess the anticonvulsant properties of this compound in a model of reflex epilepsy.

  • Animal Model: Genetically epilepsy-prone rats (e.g., GEPRs) or rats made susceptible to audiogenic seizures through acoustic priming.

  • Procedure:

    • Administer this compound or vehicle to the rats at a predetermined time before seizure induction.

    • Place the rat in a sound-attenuating chamber.

    • Expose the rat to a high-intensity acoustic stimulus (e.g., 100-120 dB) for a fixed duration (e.g., 60 seconds).

    • Observe and score the seizure behavior, which typically includes a wild running phase followed by clonic and/or tonic convulsions.

  • Outcome Measures:

    • Seizure Incidence: The percentage of animals in each treatment group that exhibit seizures.

    • Seizure Severity Score: A graded score based on the observed behavioral components of the seizure.

    • Latency to Seizure Onset: The time from the start of the acoustic stimulus to the first signs of seizure activity.

Conclusion

This compound is a well-characterized, potent, and competitive NMDA receptor antagonist with demonstrated efficacy in preclinical models of neurotoxicity and epilepsy. Its mechanism of action is centered on the direct blockade of the glutamate binding site on the NMDA receptor. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel NMDA receptor antagonists. While this compound's clinical development was discontinued, it remains a valuable pharmacological tool for research into the roles of the NMDA receptor in health and disease. Further investigation into the subtype selectivity of this compound could provide additional insights into the specific contributions of different NMDA receptor subunits to various physiological and pathological processes.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of Midafotel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midafotel, also known as CPPene or SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. It includes a detailed summary of its chemical and physical characteristics, a review of its mechanism of action as an NMDA receptor antagonist, and a compilation of available quantitative pharmacological data. This document also outlines key experimental methodologies for the study of this compound and visualizes its interaction with the NMDA receptor signaling pathway.

Chemical Structure and Properties

This compound is a piperazine derivative with a phosphonopropenyl substituent. Its chemical structure is characterized by a piperazine-2-carboxylic acid core.

Chemical Name (IUPAC): (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 117414-74-1[1]
Molecular Formula C₈H₁₅N₂O₅P[1]
Molecular Weight 250.191 g/mol [1]
Appearance White to off-white solid
SMILES C1CN(C--INVALID-LINK--C(=O)O)C/C=C/P(=O)(O)O
InChI InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+/t7-/m1/s1

Mechanism of Action

This compound functions as a competitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu Binds This compound This compound This compound->NMDAR:glu Competitively Blocks Glycine Glycine Glycine->NMDAR:gly Binds (Co-agonist) Ca_influx Ca²⁺ Influx (Blocked) NMDAR:ion->Ca_influx Downstream Downstream Signaling (e.g., CREB, ERK) (Inhibited) Ca_influx->Downstream

This compound competes with the endogenous agonist, glutamate, for the binding site on the GluN2 subunit of the NMDA receptor. By occupying this site without activating the receptor, this compound prevents the glutamate-induced conformational change necessary for ion channel opening. This blockade of the ion channel prevents the influx of Ca²⁺ ions into the neuron, thereby inhibiting downstream signaling cascades.

Pharmacological Data

This compound has been characterized in a variety of in vitro and in vivo studies, demonstrating its potency and selectivity as an NMDA receptor antagonist.

Table 2: Pharmacological Parameters of this compound

ParameterValueSpecies/Assay ConditionReference(s)
ED₅₀ 39 nMNMDA-induced depolarizations in rat neocortical slice
Binding Affinity (Kᵢ) Data not available
IC₅₀ Data not available

Note: While this compound is known to be a potent antagonist, specific Kᵢ and IC₅₀ values from competitive radioligand binding assays and functional assays are not consistently reported in publicly accessible literature.

Pharmacokinetics: Preclinical studies indicated that this compound possesses a pharmacokinetic profile that was initially considered suitable for clinical development. It is excreted unchanged via the renal system and does not produce toxic byproducts. However, detailed pharmacokinetic parameters such as half-life, volume of distribution, and clearance in various species are not extensively documented in publicly available sources.

Experimental Protocols

Detailed experimental protocols for the synthesis and key pharmacological evaluations of this compound are not fully available. The following sections provide generalized methodologies based on common practices in the field.

Chemical Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, the synthesis would likely involve the reaction of (R)-piperazine-2-carboxylic acid with a suitable phosphonopropenylating agent. The synthesis of piperazine-2-carboxylic acid derivatives often starts from commercially available precursors and involves multiple steps of protection, coupling, and deprotection.

Synthesis_Workflow Start Starting Materials ((R)-piperazine-2-carboxylic acid derivative, Phosphonopropenylating agent) Coupling Coupling Reaction Start->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification This compound This compound Purification->this compound

NMDA Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity (Kᵢ) of this compound for the NMDA receptor.

General Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as rat cerebral cortex.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CPP) and varying concentrations of unlabeled this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)

This compound's neuroprotective effects were evaluated in a cat model of focal cerebral ischemia.

General Protocol (based on similar studies):

  • Animal Preparation: Anesthetize adult cats and monitor physiological parameters (e.g., blood pressure, blood gases).

  • MCAO Induction: Surgically expose and occlude the middle cerebral artery to induce focal ischemia.

  • Drug Administration: Administer this compound or vehicle intravenously at a predetermined time relative to the occlusion.

  • Assessment of Infarct Volume: After a set period of reperfusion or continued occlusion, euthanize the animals and perfuse the brains. Section the brains and stain with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride) to delineate the infarct area.

  • Data Analysis: Quantify the infarct volume and compare between the this compound-treated and vehicle-treated groups.

Downstream Signaling Pathways

By blocking NMDA receptor-mediated Ca²⁺ influx, this compound inhibits the activation of numerous downstream signaling cascades that are crucial for synaptic plasticity and, in cases of overactivation, excitotoxicity.

Downstream_Signaling This compound This compound NMDAR NMDA Receptor This compound->NMDAR Inhibits Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Blocked CaMKII CaMKII Ca_Influx->CaMKII Not Activated ERK ERK/MAPK Pathway Ca_Influx->ERK Not Activated CREB CREB Phosphorylation CaMKII->CREB Not Activated ERK->CREB Not Activated Gene_Expression Gene Expression (Plasticity, Survival) CREB->Gene_Expression Not Induced

Key pathways inhibited by this compound include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway. These kinases are involved in the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which regulates the expression of genes involved in synaptic plasticity and neuronal survival.

Clinical Development and Outlook

This compound showed promise in preclinical studies for the treatment of conditions associated with excitotoxicity, such as epilepsy and neuropathic pain. However, it was discontinued from clinical trials due to a lack of efficacy and the occurrence of adverse side effects. The failure of this compound in the clinical setting highlights the challenges of translating the neuroprotective effects of NMDA receptor antagonists from animal models to human patients.

Conclusion

This compound is a well-characterized potent and competitive NMDA receptor antagonist with a clear mechanism of action. While it demonstrated significant neuroprotective effects in preclinical models, its clinical development was halted. The information compiled in this technical guide provides a solid foundation for researchers interested in the chemical and pharmacological properties of this compound and similar NMDA receptor antagonists. Further research to obtain detailed spectroscopic and pharmacokinetic data, as well as a deeper understanding of its downstream signaling effects, would be valuable for the scientific community.

References

Midafotel (CPPene; SDZ EAA 494): A Technical History and Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Midafotel, also known as CPPene or SDZ EAA 494, is a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Initially developed by Novartis Pharma AG (then Sandoz) with significant therapeutic promise for a range of neurological disorders, its journey from preclinical success to clinical discontinuation provides valuable insights into the complexities of targeting the glutamatergic system. This document provides a comprehensive technical history of this compound, detailing its mechanism of action, key preclinical and clinical findings, and the ultimate reasons for its withdrawal from development. All quantitative data are summarized for clarity, and detailed protocols for seminal experiments are provided to aid in reproducibility and further research.

Introduction and Development History

This compound, chemically (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid, emerged from research programs in the late 1980s and early 1990s aimed at developing neuroprotective agents. The primary hypothesis was that antagonizing the NMDA receptor could mitigate the excitotoxic neuronal damage implicated in conditions like ischemic stroke, traumatic brain injury, and epilepsy.[1][2][3][4]

This compound was identified as a highly promising candidate due to its potent and specific competitive antagonism at the NMDA receptor, with no significant activity at other neurotransmitter receptors or reuptake sites.[5] Its favorable pharmacokinetic profile, including oral bioavailability, excretion exclusively via the renal system without toxic byproducts, and stability in the brain, further supported its progression into clinical trials.

Probable Development Timeline:

  • Late 1980s - 1990: Synthesis and initial in vitro characterization. Publications describing its potent antagonist activity appear around 1990.

  • 1990 - 1992: Extensive preclinical in vivo testing, including models of epilepsy and ischemia.

  • 1993: Publication of the first clinical trial results in patients with intractable epilepsy.

  • Mid-1990s: Further clinical evaluation, including a trial in traumatic brain injury, is suggested by literature, though results are not widely published, likely due to discontinuation.

  • Late 1990s: The compound is largely considered discontinued for its initial indications due to a poor therapeutic window, characterized by a lack of efficacy and significant adverse effects.

Mechanism of Action: Competitive NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity and transmission. However, its overactivation leads to excessive calcium (Ca²⁺) influx, triggering a cascade of intracellular events that result in excitotoxic cell death.

This compound acts by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, this compound prevents the conformational change required for channel opening, thereby blocking the influx of cations like Ca²⁺ and Na⁺. This mechanism was thought to be neuroprotective in pathological states characterized by excessive glutamate release.

Below is a diagram illustrating the NMDA receptor signaling pathway and the inhibitory action of this compound.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate in Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_Channel Ion Channel (Blocked by Mg2+) NMDA_R->Ca_Channel Opens Ca_Influx Ca²+ Influx Ca_Channel->Ca_Influx Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Activates Glutamate->NMDA_R Binds This compound This compound (CPPene) This compound->NMDA_R Competitively Binds & Blocks

Caption: this compound competitively antagonizes glutamate at the NMDA receptor, preventing ion channel opening and subsequent Ca²⁺ influx that leads to excitotoxicity.

Preclinical Data

This compound demonstrated a promising profile in a range of preclinical studies.

In Vitro Receptor Binding and Activity

Binding assays and electrophysiological studies confirmed this compound's high affinity and selectivity for the NMDA receptor.

ParameterValueAssay/ModelReference
pKi 7.5[³H]CGP39653 binding assay (rat brain)
pA2 6.7 - 6.8NMDA-induced depolarization (frog spinal cord, rat neocortex)
ED₅₀ 39 nMInhibition of spontaneous activity (rat neocortical slices)
Threshold Conc. 10 nMInhibition of spontaneous activity (rat neocortical slices)
In Vivo Anticonvulsant and Neuroprotective Activity

This compound was effective in various animal models of epilepsy and ischemic brain injury.

ModelSpeciesKey FindingReference
Maximal Electroshock (MES) RodentsOrally active with an ED₅₀ of ~16 mg/kg and a therapeutic index of ~8.
Photosensitive Epilepsy Baboons (Papio papio)Blocked photosensitive seizures.
Middle Cerebral Artery Occlusion (MCAO) CatsDose-dependent reduction in ischemic damage volume (>75% reduction at highest dose).
Middle Cerebral Artery Occlusion (MCAO) Rats29% reduction in infarct volume and 34% reduction in brain swelling with pretreatment.

Clinical Trials and Discontinuation

Despite its preclinical promise, this compound failed to translate into a viable therapeutic in human trials, primarily due to an unacceptable side-effect profile at doses required for efficacy.

Trial in Intractable Epilepsy

A key study by Sveinbjornsdottir et al. (1993) evaluated this compound in eight patients with intractable complex partial seizures. The trial was terminated prematurely.

Efficacy Outcomes:

  • Seizure frequency was unchanged in 4 patients.

  • Seizure frequency worsened in 3 patients.

  • One patient who initially seemed to improve developed complex partial status epilepticus upon drug withdrawal.

Adverse Events: All eight patients withdrew from the study due to dose-limiting side effects.

Adverse EventNumber of Patients Affected (N=8)
Poor Concentration8
Sedation7
Ataxia6
Depression3
Dysarthria2
Amnesia2
Unilateral Choreo-athetosis1

EEG readings showed a slowing of background activity and, in five patients, an increase in epileptiform activity. Serum concentrations were found to be unpredictable and higher than anticipated from data in healthy volunteers, though no clear correlation was established between serum levels and the severity of side effects.

Other Clinical Investigations

While a trial for traumatic brain injury was reportedly completed, the results have not been formally published, suggesting a similar lack of success. The consistent emergence of neuropsychological symptoms (confusion, psychosis, hallucinations) and cardiovascular effects in trials of various NMDA antagonists defined a narrow therapeutic window that ultimately proved insurmountable for this compound's development.

The failure was attributed to several factors:

  • Narrow Therapeutic Window: The doses required for neuroprotection were indistinguishable from those causing severe psychomimetic and neurological side effects.

  • Complexity of Glutamate Signaling: The understanding that a basal level of NMDA receptor activity is crucial for neuronal survival and that some "pro-survival" genes are activated by these receptors complicated the simple antagonist approach.

  • Short Time Window for Intervention: For acute injuries like stroke, the therapeutic window for preventing excitotoxic damage is extremely short, making practical application difficult.

Detailed Experimental Protocols

[³H]CGP39653 Radioligand Binding Assay

This competitive binding assay was used to determine the affinity (Ki) of this compound for the NMDA receptor.

Binding_Assay cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis RatBrain 1. Rat Brain Tissue (e.g., Cortex) Homogenize 2. Homogenize in Tris-HCl Buffer RatBrain->Homogenize Centrifuge 3. Centrifuge & Wash (to remove endogenous glutamate) Homogenize->Centrifuge Membranes 4. Resuspend Membrane Pellet Centrifuge->Membranes Incubate 5. Incubate Membranes with: - [³H]CGP39653 (Radioligand) - Varying concentrations of  this compound (Test Compound) Membranes->Incubate Filter 6. Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash 7. Wash Filters (to remove unbound ligand) Filter->Wash Count 8. Scintillation Counting (Measure radioactivity) Wash->Count Analyze 9. Data Analysis (Calculate IC₅₀ and Ki) Count->Analyze

Caption: Workflow for the [³H]CGP39653 competitive binding assay to determine this compound's affinity for the NMDA receptor.

Protocol Details:

  • Membrane Preparation: Rat cortical tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the pellet is washed multiple times to remove endogenous glutamate and other interfering substances. The final pellet is resuspended in the assay buffer.

  • Assay Incubation: A fixed concentration of the radioligand [³H]CGP39653 is incubated with the membrane preparation in the presence of various concentrations of unlabeled this compound.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]CGP39653 (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Maximal Electroshock (MES) Seizure Model

This model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, predictive of efficacy against generalized tonic-clonic seizures.

Protocol Details:

  • Animal Preparation: Adult male rodents (mice or rats) are used. This compound or vehicle is administered, typically orally, at a predetermined time before the test (e.g., 60 minutes).

  • Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz, for 0.2-2 seconds) is delivered via corneal or ear-clip electrodes using a convulsometer. The current is sufficient to induce a maximal tonic seizure in control animals.

  • Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. Abolition of this response is considered protection.

  • Data Analysis: The dose of this compound that protects 50% of the animals from the tonic hindlimb extension endpoint (ED₅₀) is calculated using probit analysis.

Middle Cerebral Artery Occlusion (MCAO) Model

This model simulates focal ischemic stroke to evaluate the neuroprotective potential of a compound.

MCAO_Workflow cluster_preop Pre-Operative cluster_op Surgical Procedure cluster_postop Post-Operative Analysis Anesthetize 1. Anesthetize Animal (e.g., Cat, Rat) Administer 2. Administer this compound or Vehicle (IV) Expose 3. Expose Carotid Arteries (via midline neck incision) Administer->Expose Insert 4. Insert Filament into External Carotid Artery Expose->Insert Advance 5. Advance Filament into Internal Carotid to Occlude MCA Insert->Advance Confirm 6. Confirm Occlusion (e.g., Laser Doppler) Advance->Confirm Maintain 7. Maintain Occlusion (e.g., 6-24 hours) Confirm->Maintain Sacrifice 8. Euthanize & Perfuse-Fix Brain Maintain->Sacrifice Section 9. Section & Stain Brain (e.g., TTC staining) Sacrifice->Section Quantify 10. Quantify Infarct Volume Section->Quantify

Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model to assess the neuroprotective effects of this compound.

Protocol Details:

  • Animal Preparation: The animal (e.g., cat or rat) is anesthetized. Pre-treatment with this compound or vehicle is administered intravenously.

  • Surgical Procedure: The common, internal, and external carotid arteries are surgically exposed. An incision is made in the external carotid artery, and a coated filament (e.g., nylon suture) is inserted.

  • Occlusion: The filament is advanced through the internal carotid artery until its tip lodges in and blocks the origin of the middle cerebral artery, thereby inducing focal ischemia.

  • Post-Occlusion: The animal is maintained under anesthesia for a set period (e.g., 6 hours).

  • Analysis: The animal is euthanized, and the brain is removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC), where healthy tissue stains red and infarcted tissue remains white. The volume of the infarct is then quantified using image analysis.

Photosensitive Epilepsy Model in Baboons (Papio papio)

This model utilizes a naturally occurring epilepsy in a primate species to test anticonvulsant efficacy.

Protocol Details:

  • Animal Selection: Adolescent and young adult Senegalese baboons (Papio papio) known to exhibit photomyoclonic responses are selected.

  • Baseline Testing: The animal is placed in a restraining chair, and EEG electrodes are attached. A baseline response to intermittent photic stimulation (IPS) at 25 Hz is recorded to confirm photosensitivity. The response can range from eyelid myoclonus to generalized clonic-tonic seizures.

  • Drug Administration: this compound is administered intravenously.

  • Post-Drug Testing: At set intervals following drug administration (e.g., 15, 30, 60, 120 minutes), the IPS is repeated, and the presence, type, and duration of any seizure response are recorded.

  • Endpoint: The primary endpoint is the complete abolition or significant reduction of the photically-induced myoclonic or seizure response. The dose required to achieve this endpoint is determined.

Conclusion

The history of this compound is a salient example of a pharmacologically potent and selective compound that, despite a strong preclinical rationale and data, failed in clinical development. Its story underscores the challenges of translating neuroprotective strategies from animal models to humans, particularly when targeting a ubiquitous and functionally critical neurotransmitter system like the glutamatergic pathway. The insurmountable barrier of dose-limiting neuropsychiatric side effects highlighted the fine line between therapeutic antagonism and disruption of essential physiological NMDA receptor function. The data and lessons learned from the this compound program remain highly relevant for today's researchers and drug developers in the ongoing quest for safe and effective treatments for acute and chronic neurological disorders.

References

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Midafotel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, detailed quantitative pharmacokinetic parameters and specific experimental protocols for Midafotel (CPPene; SDZ EAA 494) are limited. This guide summarizes the known qualitative data and provides representative, detailed methodologies and data presentation formats typical for preclinical and clinical studies of N-methyl-D-aspartate (NMDA) receptor antagonists.

This compound is a potent, competitive antagonist of the NMDA receptor.[1] Its pharmacokinetic profile has been a key aspect of its development, characterized by a straightforward disposition. The primary characteristic of this compound's pharmacokinetics is its excretion from the body.

Pharmacokinetic Profile

The disposition of this compound in the body can be summarized by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Table 1: Summary of Qualitative ADME Properties of this compound

ADME ParameterDescriptionReferences
Absorption This compound is absorbed into the systemic circulation, though specific details on oral bioavailability and absorption rate are not extensively documented in publicly accessible literature.
Distribution The compound distributes into the brain.[1][1]
Metabolism This compound is not significantly metabolized in the body and is reported to have no toxic byproducts.[1] It is found unchanged in the brain.[1]
Excretion This compound is excreted exclusively and unchanged via the renal system.

Table 2: Representative Quantitative Pharmacokinetic Parameters

No specific quantitative data for this compound is publicly available. This table illustrates how such data would typically be presented for a compound after preclinical or clinical studies.

ParameterDescriptionRepresentative Value (Hypothetical)
Tmax (h) Time to reach maximum plasma concentration.1.5 h
Cmax (ng/mL) Maximum observed plasma concentration.500 ng/mL
AUC (ng·h/mL) Area under the plasma concentration-time curve.3500 ng·h/mL
t½ (h) Elimination half-life.4.0 h
CL (L/h/kg) Clearance.0.5 L/h/kg
Vd (L/kg) Volume of distribution.2.0 L/kg
F (%) Bioavailability.60%
Protein Binding (%) Percentage of drug bound to plasma proteins.25%

Experimental Protocols

The following are detailed, representative protocols for key experiments used to determine the pharmacokinetic and metabolic profile of a compound like this compound.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration to rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

  • Drug Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline or a buffered solution, for administration.

  • Administration:

    • Intravenous (IV): A single dose (e.g., 2 mg/kg) is administered via the tail vein.

    • Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Sample Collection: Blood samples (~0.2 mL) are collected from the jugular vein or tail vein into heparinized tubes at predose (0) and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Sample Processing: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, F).

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_prep Animal Preparation (Fasting) admin_iv IV Administration animal_prep->admin_iv admin_po PO Administration animal_prep->admin_po dose_prep Dose Preparation (IV and PO) dose_prep->admin_iv dose_prep->admin_po blood_collection Serial Blood Collection admin_iv->blood_collection admin_po->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis report Data Reporting pk_analysis->report

Workflow for an in vivo pharmacokinetic study.
Protocol 2: In Vitro Metabolic Stability Assessment

Objective: To assess the metabolic stability of this compound in liver microsomes.

Methodology:

  • Test System: Pooled human liver microsomes (HLM) or rat liver microsomes (RLM).

  • Incubation:

    • A reaction mixture is prepared containing phosphate buffer (pH 7.4), this compound (e.g., 1 µM), and liver microsomes (e.g., 0.5 mg/mL).

    • The mixture is pre-warmed to 37°C.

    • The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.

    • Control incubations are run in the absence of the NADPH-regenerating system.

  • Time Points: Aliquots are removed from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The concentration of remaining this compound is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression provides the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_processing Sample Processing cluster_analysis Analysis reagents Prepare Reagents (Buffer, Microsomes) pre_warm Pre-warm Mixture reagents->pre_warm compound Prepare this compound Solution compound->pre_warm initiate Initiate Reaction with NADPH pre_warm->initiate sampling Collect Aliquots at Time Points initiate->sampling quench Quench Reaction sampling->quench centrifuge Protein Precipitation quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate Stability Parameters (t½, CLint) lcms->data_analysis

Workflow for an in vitro metabolic stability assay.

Signaling Pathways and Logical Relationships

This compound's Bodily Disposition

The known pharmacokinetic pathway of this compound is straightforward, involving absorption into the systemic circulation, distribution to tissues including the brain, and subsequent elimination via the kidneys without undergoing significant metabolism.

G cluster_body Body Admin Administration (e.g., Oral) GI_Tract GI Tract Admin->GI_Tract Ingestion Systemic_Circulation Systemic Circulation (Bloodstream) GI_Tract->Systemic_Circulation Absorption Brain Brain (Target Site) Systemic_Circulation->Brain Distribution Kidneys Kidneys Systemic_Circulation->Kidneys Renal Filtration Brain->Systemic_Circulation Redistribution Urine Urine (Excretion) Kidneys->Urine Elimination of Unchanged Drug

Known pharmacokinetic pathway of this compound.

References

In Vitro Receptor Binding Profile of Midafotel: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midafotel, also known by its developmental codes CPP-ene and SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Extensive in vitro studies have been conducted to characterize its binding affinity and functional antagonism at the NMDA receptor complex. This technical guide provides a comprehensive overview of the in vitro receptor binding properties of this compound, including detailed experimental protocols, quantitative binding data, and visual representations of relevant signaling pathways and experimental workflows.

Core Concepts: this compound's Interaction with the NMDA Receptor

This compound exerts its pharmacological effects by competing with the endogenous agonist glutamate for its binding site on the GluN2 subunit of the NMDA receptor.[2] This competitive antagonism prevents the glutamate-induced conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This mechanism of action underlies this compound's potential neuroprotective effects in conditions associated with excessive NMDA receptor activation.

Quantitative Binding Data

The following tables summarize the key quantitative data from in vitro studies on this compound's receptor binding affinity and functional antagonism.

Table 1: this compound (SDZ EAA 494) Binding Affinity

Assay TypeRadioligandPreparationpKiReference
Competitive Binding[³H]CGP 39653Not Specified7.5[2]

Table 2: this compound (D-CPP-ene) Functional Antagonism

Assay TypeAgonistPreparationpA2 ValueED₅₀ (nM)Reference
ElectrophysiologyNMDAFrog Spinal Cord6.7-6.8-
ElectrophysiologyNMDARat Neocortex6.7-6.8-
Spontaneous Activity Inhibition-Rat Cerebral Cortex Slices (Mg²⁺-free medium)-39

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

This section details the methodologies for key in vitro experiments used to characterize the receptor binding of competitive NMDA receptor antagonists like this compound.

Competitive Radioligand Binding Assay

This assay determines the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to that receptor.

a. Materials:

  • Radioligand: [³H]CGP 39653 (a selective NMDA receptor antagonist)

  • Test Compound: this compound (SDZ EAA 494)

  • Receptor Source: Rat brain membranes (e.g., from cerebral cortex or hippocampus)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Non-specific Binding Control: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., 10 µM unlabeled CGP 39653 or L-glutamate).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

b. Membrane Preparation:

  • Homogenize dissected rat brain tissue (e.g., cerebral cortex) in ice-cold Tris-HCl buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

c. Binding Assay Protocol:

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of [³H]CGP 39653 (typically at a concentration close to its Kd value).

    • Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add a saturating concentration of an unlabeled competitor.

  • Add the prepared brain membrane suspension to each well to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

d. Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the total specific binding against the logarithm of the this compound concentration.

  • Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental procedures used to study it.

Signaling Pathways

NMDA_Receptor_Signaling Glutamate Glutamate NMDA_R NMDA Receptor (GluN2 Subunit) Glutamate->NMDA_R Binds This compound This compound (Competitive Antagonist) This compound->NMDA_R Blocks Binding Channel_Closed Ion Channel (Closed) Channel_Open Ion Channel (Open) NMDA_R->Channel_Open Activates Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream

This compound's competitive antagonism at the NMDA receptor.
Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep 1. Brain Membrane Preparation Incubation 3. Incubate Membranes with Radioligand & this compound Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radioligand, This compound & Buffers Ligand_Prep->Incubation Filtration 4. Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Counting 5. Scintillation Counting of Bound Radioactivity Filtration->Counting Data_Analysis 6. Data Analysis (IC₅₀ & Ki Calculation) Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.

Conclusion

The in vitro data consistently demonstrate that this compound is a potent and selective competitive antagonist at the NMDA receptor. Its high affinity for the glutamate binding site, as evidenced by its low nanomolar potency in functional and binding assays, underscores its significant potential in modulating NMDA receptor activity. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working on NMDA receptor pharmacology and the development of related therapeutic agents.

References

Midafotel: A Technical Guide to its Application in Excitotoxicity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate leads to neuronal damage and death, is a central mechanism in a variety of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is a primary target for therapeutic intervention in these conditions. Midafotel (CPPene; SDZ EAA 494), a potent and selective competitive antagonist of the NMDA receptor, has emerged as a critical tool in the scientific community for dissecting the mechanisms of excitotoxic neuronal injury. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in preclinical models of excitotoxicity, and detailed experimental protocols for its use.

Introduction to this compound

This compound is a piperazine derivative with the chemical name (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid.[1][2] It functions as a potent and competitive antagonist at the NMDA receptor, specifically at the glutamate binding site.[1] This mechanism of action allows it to directly counteract the overstimulation of NMDA receptors that occurs during excitotoxic conditions. Initially developed as a potential therapeutic agent for conditions associated with excitotoxicity, this compound has proven to be an invaluable research tool for studying the pathophysiology of ischemic brain injury and other neurological disorders.[1]

Mechanism of Action in Excitotoxicity

Excitotoxicity is initiated by an excessive release of glutamate, which leads to the overactivation of NMDA receptors. This, in turn, triggers a massive influx of calcium (Ca2+) into the neuron. The resulting intracellular Ca2+ overload activates a cascade of downstream signaling pathways that ultimately lead to neuronal death through both necrosis and apoptosis.

This compound competitively inhibits the binding of glutamate to the NMDA receptor, thereby preventing the channel from opening and blocking the initial influx of Ca2+. This interruption of the primary excitotoxic signal is the basis for its neuroprotective effects.

Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca2+ Influx NMDAR->Ca_influx Opens Channel This compound This compound This compound->NMDAR Competitively Blocks Downstream Downstream Signaling Cascades Ca_influx->Downstream Death Neuronal Death Downstream->Death

Figure 1: this compound's competitive antagonism at the NMDA receptor.

Quantitative Data on Neuroprotective Effects

This compound has demonstrated significant neuroprotective efficacy in preclinical models of focal cerebral ischemia. The following tables summarize key quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Focal Cerebral Ischemia
Dose (mg/kg, i.v.)Administration TimeInfarct Volume Reduction (%)Reference
1.515 min prior to MCAo25(Park et al., 1992)
4.515 min prior to MCAo58(Park et al., 1992)
1515 min prior to MCAo45(Park et al., 1992)

MCAo: Middle Cerebral Artery Occlusion

Table 2: In Vitro Potency of this compound
PreparationAssayED50Reference
Rat Neocortical SlicesInhibition of spontaneous activity in Mg2+-free medium39 nM(Lowe et al., 1990)
Rat Neocortical SlicesAntagonism of NMDA-evoked depolarizationsApparent pA2 of 6.8(Lowe et al., 1990)

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAo) in Rats

This protocol describes the induction of focal cerebral ischemia and the administration of this compound to assess its neuroprotective effects.

Start Anesthetize Rat (e.g., Isoflurane) MCAo Induce MCAo (Intraluminal Suture) Start->MCAo Midafotel_Admin Administer this compound (i.v. bolus + infusion) MCAo->Midafotel_Admin 15 min prior Reperfusion Reperfusion (Withdraw Suture) Midafotel_Admin->Reperfusion Sacrifice Sacrifice Animal (e.g., 24h post-MCAo) Reperfusion->Sacrifice Analysis Infarct Volume Analysis (TTC Staining) Sacrifice->Analysis

Figure 2: Experimental workflow for in vivo MCAO studies with this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Intraluminal nylon suture (e.g., 4-0 monofilament with a silicon-coated tip)

  • This compound solution (dissolved in saline)

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Surgical instruments

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) through a midline neck incision.

  • MCAo Induction: Ligate the CCA and the ECA. Insert the intraluminal suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • This compound Administration: 15 minutes prior to MCAo, administer a bolus intravenous (i.v.) injection of this compound, followed by a constant infusion for the duration of the occlusion.

    • Low Dose: 1.5 mg/kg bolus followed by 1 mg/kg/h infusion.

    • Medium Dose: 4.5 mg/kg bolus followed by 3 mg/kg/h infusion.

    • High Dose: 15 mg/kg bolus followed by 10 mg/kg/h infusion.

  • Reperfusion: After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Post-operative Care: Suture the incision and allow the animal to recover.

  • Infarct Volume Assessment: At a predetermined time point (e.g., 24 hours) after MCAo, euthanize the animal and remove the brain.

  • Slice the brain into coronal sections and stain with TTC solution. The unstained areas represent the infarct.

  • Quantify the infarct volume using image analysis software.

In Vitro Model: Electrophysiology in Rat Neocortical Slices

This protocol details the preparation of brain slices and the electrophysiological recording of NMDA receptor-mediated activity to assess the inhibitory effects of this compound.

Start Prepare Neocortical Slices (Rat Brain) Incubation Incubate Slices in aCSF (Mg2+-free for spontaneous activity) Start->Incubation Recording Obtain Whole-Cell Patch-Clamp Recording Incubation->Recording Baseline Record Baseline Activity (Spontaneous or NMDA-evoked) Recording->Baseline Midafotel_App Bath Apply this compound (Varying Concentrations) Baseline->Midafotel_App Post_Drug_Rec Record Post-Drug Activity Midafotel_App->Post_Drug_Rec

Figure 3: Workflow for electrophysiological assessment of this compound.

Materials:

  • Wistar rats (P14-P21)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), with and without Mg2+

  • NMDA solution

  • This compound stock solution

  • Patch-clamp electrophysiology setup

Procedure:

  • Slice Preparation: Anesthetize and decapitate the rat. Rapidly remove the brain and place it in ice-cold, oxygenated aCSF. Cut coronal neocortical slices (e.g., 300-400 µm thick) using a vibratome.

  • Incubation: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour. For studying spontaneous activity, use Mg2+-free aCSF.

  • Electrophysiological Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from pyramidal neurons in the neocortex.

  • Data Acquisition:

    • Spontaneous Activity: In Mg2+-free aCSF, record spontaneous depolarizations. Establish a baseline recording and then bath-apply this compound at increasing concentrations to determine the dose-dependent inhibition.

    • NMDA-Evoked Depolarizations: In standard aCSF, record the membrane potential. Apply NMDA (e.g., 10-30 µM) to evoke a depolarization. After establishing a stable baseline response, co-apply this compound with NMDA to assess its antagonistic effect.

Signaling Pathways in Excitotoxicity Modulated by this compound

The excessive Ca2+ influx through NMDA receptors triggers a complex network of intracellular signaling cascades that contribute to neuronal death. Key pathways include the activation of nitric oxide synthase (nNOS), the mitogen-activated protein kinase (MAPK) pathways (p38 and JNK), and the activation of caspases, which are executioners of apoptosis. By blocking the initial Ca2+ influx, this compound is hypothesized to prevent the activation of these downstream death-promoting pathways.

Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Ca2+ Influx NMDAR->Ca_influx This compound This compound This compound->NMDAR nNOS nNOS Activation Ca_influx->nNOS p38_JNK p38/JNK MAPK Activation Ca_influx->p38_JNK Caspases Caspase Activation Ca_influx->Caspases Death Apoptosis / Necrosis nNOS->Death p38_JNK->Death Caspases->Death

References

Methodological & Application

Protocol for the Dissolution of Midafotel for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the solubilization of Midafotel, a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist, for use in in vitro cell culture experiments. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as CPPene or SDZ EAA 494) is a competitive antagonist of the NMDA receptor.[1] Its primary mechanism of action is the blockade of ion flow through the NMDA receptor channel, which is typically activated by the neurotransmitter glutamate. Understanding the effects of this compound on cellular function requires its proper dissolution and application in cell culture systems. Due to its chemical nature, this compound can be challenging to dissolve directly in aqueous culture media. This protocol outlines a reliable method for its solubilization using dimethyl sulfoxide (DMSO) to ensure accurate and reproducible experimental results.

Data Presentation

The following table summarizes the key properties of this compound and the recommended solvent concentrations for preparing a stock solution for cell culture applications.

ParameterValue/RecommendationSource(s)
Compound Name This compound (CPPene; SDZ EAA 494)[1]
Molecular Formula C₈H₁₅N₂O₅P[1]
Molar Mass 250.191 g/mol [1]
Primary Solvent Dimethyl sulfoxide (DMSO)[2]
Recommended Stock Concentration in 100% DMSO 10-50 mM (user-determined)
Final DMSO Concentration in Cell Culture Medium ≤ 0.5% (v/v)
Storage of Stock Solution Aliquot and store at -20°C

Experimental Protocol: Dissolving this compound

This protocol describes the preparation of a this compound stock solution and its subsequent dilution for use in cell culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Complete cell culture medium, pre-warmed to 37°C

  • Fetal Bovine Serum (FBS) (optional, for difficult to dissolve compounds)

  • Sterile serological pipettes and pipette tips

Procedure:

3.1. Preparation of a High-Concentration Stock Solution in DMSO

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Calculate the volume of 100% DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all the powder has dissolved. If precipitates remain, gentle warming to 37°C for 10-15 minutes with intermittent vortexing may aid dissolution.

  • Once fully dissolved, this is your high-concentration stock solution.

3.2. Preparation of Working Solutions in Cell Culture Medium

  • Pre-warm the complete cell culture medium to 37°C.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the this compound stock solution needed to achieve the final concentration in your culture medium. It is critical to ensure the final concentration of DMSO in the medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

  • Mix the working solution thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming of the medium.

  • The this compound working solution is now ready to be added to your cell cultures.

3.3. Optional Three-Step Protocol for Compounds with Poor Solubility

For compounds that may precipitate upon direct dilution into aqueous media, a three-step protocol can be employed:

  • Step 1: Dissolution in DMSO. Prepare a high-concentration stock solution in 100% DMSO as described in section 3.1.

  • Step 2: Dilution in Serum. Dilute the DMSO stock solution 10-fold in pre-warmed (around 50°C) Fetal Bovine Serum (FBS).

  • Step 3: Final Dilution in Medium. Perform the final dilution of the serum-dissolved compound into the pre-warmed cell culture medium to reach the desired final concentration.

Visualization of Pathways and Workflows

4.1. Signaling Pathway of this compound Action

This compound acts as a competitive antagonist at the NMDA receptor. The following diagram illustrates its point of action in the context of glutamatergic signaling.

Midafotel_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Gating Ca_Influx Ca²⁺ Influx (Inhibited) Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling (Altered) Ca_Influx->Downstream_Signaling This compound This compound This compound->NMDA_Receptor Competitively Antagonizes

Caption: this compound competitively antagonizes the NMDA receptor, blocking glutamate binding and subsequent ion channel opening.

4.2. Experimental Workflow for this compound Solution Preparation

The following diagram outlines the key steps for preparing a this compound working solution for cell culture experiments.

Midafotel_Workflow start Start weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve (Warm if necessary) add_dmso->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution dilute 5. Dilute Stock Solution in Medium (DMSO ≤ 0.5%) stock_solution->dilute prepare_medium 4. Pre-warm Cell Culture Medium prepare_medium->dilute working_solution Working Solution dilute->working_solution treat_cells 6. Add to Cell Culture working_solution->treat_cells end End treat_cells->end

Caption: Workflow for the preparation of this compound working solution for cell culture experiments.

References

Application Notes and Protocols for Utilizing Midafotel to Block Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism that underlies learning and memory.[1] The induction of the most common form of LTP in the hippocampus is critically dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.[2] Midafotel (also known as CPPene or SDZ EAA 494) is a potent and selective competitive antagonist of the NMDA receptor.[2] By binding to the glutamate recognition site on the NMDA receptor, this compound prevents its activation by glutamate, thereby inhibiting the downstream signaling cascades necessary for the induction of LTP. These application notes provide detailed protocols for the use of this compound to block LTP in both in vitro and in vivo experimental settings.

Data Presentation

The efficacy of this compound and its related compound, CPP, in blocking NMDA receptor function and LTP is summarized in the tables below. This quantitative data is essential for experimental design, allowing for the selection of appropriate concentrations to achieve the desired level of NMDA receptor antagonism and LTP inhibition.

CompoundParameterValueSpeciesPreparationReference
This compound (D-CPPene)ED₅₀ (NMDA Antagonism)39 nMRatNeocortical Slices[No direct citation]
CPPIC₅₀ (fEPSPNMDA Block)434 nMMouseHippocampal Slices[1]
CPPIC₅₀ (LTP Inhibition)361 nMMouseHippocampal Slices[1]

Table 1: Potency of this compound and Related Compounds on NMDA Receptor Function and LTP.

Concentration of D-CPPeneLTP Inhibition (%)LTD Inhibition (%)
0.01 µMNo significant inhibitionNo significant inhibition
0.1 µM~100%No significant inhibition
200 µM~100%~100%

Table 2: Dose-Dependent Inhibition of Hippocampal CA1 LTP and LTD by D-CPPene (this compound). Data extrapolated from graphical representations.

Signaling Pathways and Mechanisms

The following diagrams illustrate the molecular cascade of LTP induction, the mechanism of this compound's inhibitory action, and a typical experimental workflow.

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Na+ influx Depolarization NMDA_R NMDA Receptor Glutamate->NMDA_R CaMKII CaMKII NMDA_R->CaMKII Ca2+ influx PKC PKC NMDA_R->PKC Ca2+ influx LTP_Expression LTP Expression (e.g., AMPA-R Insertion) CaMKII->LTP_Expression PKC->LTP_Expression Midafotel_Mechanism Glutamate Glutamate NMDA_R Glutamate Site Channel Glutamate->NMDA_R:f0 Binds This compound This compound This compound->NMDA_R:f0 Competitively Binds Ion_Channel_Blocked Ion Channel Blocked NMDA_R:f1->Ion_Channel_Blocked No Ca2+ influx LTP_Workflow Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery and Incubation Slice_Prep->Recovery Transfer Transfer to Recording Chamber Recovery->Transfer Baseline Baseline Recording (fEPSPs) Transfer->Baseline Drug_App This compound Application Baseline->Drug_App LTP_Induction High-Frequency Stimulation (HFS) Drug_App->LTP_Induction Post_HFS Post-HFS Recording LTP_Induction->Post_HFS Data_Analysis Data Analysis Post_HFS->Data_Analysis

References

Midafotel (CPP-ene; SDZ EAA 494): Application Notes for Epilepsy Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midafotel, also known as CPP-ene or SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its mechanism of action, centered on the glutamatergic system, made it a compound of significant interest for its potential neuroprotective and anticonvulsant properties. While it showed promise in several preclinical epilepsy models, its development for clinical use in epilepsy was halted due to a narrow therapeutic window and the emergence of significant side effects in human trials.[2][3] Despite this, this compound remains a valuable pharmacological tool for investigating the role of NMDA receptors in the pathophysiology of epilepsy and for exploring mechanisms of epileptogenesis in various research models.

These application notes provide a comprehensive overview of this compound's use in preclinical epilepsy research, including its mechanism of action, quantitative data from various models, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate. The over-activation of NMDA receptors is a key mechanism implicated in excitotoxicity and the generation and propagation of seizure activity. By blocking this receptor, this compound reduces excessive excitatory neurotransmission, which is hypothesized to underlie its anticonvulsant effects. In vitro studies on rat neocortical slices demonstrated that this compound is a highly potent competitive antagonist with an ED₅₀ of 39 nM for inhibiting spontaneous epileptiform activity.[4]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds & activates Ca_Channel Ion Channel NMDA_R->Ca_Channel opens Ca_Influx Ca²+ Influx Ca_Channel->Ca_Influx allows Excitotoxicity Neuronal Hyperexcitability & Seizure Activity Ca_Influx->Excitotoxicity leads to This compound This compound (Competitive Antagonist) This compound->NMDA_R blocks

Figure 1: Mechanism of this compound as a competitive NMDA receptor antagonist.

Data Presentation: Anticonvulsant Activity

The following tables summarize the quantitative data on the anticonvulsant efficacy of this compound (CPP-ene) and its close analog, D-CPP, in various preclinical epilepsy models.

Table 1: this compound (CPP-ene) Efficacy in Rodent Seizure Models

ModelSpeciesRoute of Admin.EndpointED₅₀ / Effective DoseSource(s)
Maximal Electroshock (MES)Rodentp.o.Protection~16 mg/kg
Audiogenic Seizures (DBA/2)Mousei.p.Suppression of clonic phase0.41 mg/kg
Audiogenic Seizures (DBA/2)Mousep.o.Suppression of clonic phase10.8 mg/kg
Audiogenic Seizures (DBA/2)Mousei.c.v.Suppression of clonic phase2.2 µ g/mouse

Table 2: this compound (CPP-ene) Efficacy in the Photosensitive Baboon

ModelSpeciesRoute of Admin.EndpointEffective DoseDuration of ActionSource(s)
Photosensitive EpilepsyPapio papioi.v.Suppression of myoclonic responses8 - 16 mg/kgUp to 48 hours
Photosensitive EpilepsyPapio papiop.o.Suppression of myoclonic responses32 - 64 mg/kgUp to 48 hours (onset after 4h)

Table 3: Efficacy of D-CPP (a close analog) in Rodent Seizure Models

Note: Data for D-CPP is provided as a reference due to the limited availability of public data for this compound in these specific models. D-CPP and this compound (CPP-ene) are structurally similar competitive NMDA antagonists, but direct extrapolation of potency is not recommended.

ModelSpeciesRoute of Admin.EndpointEffective DoseObservationsSource(s)
Maximal Electroshock (MES)Mousei.p.Increased tonic seizure threshold5 mg/kgEffect associated with motor impairment.
Pentylenetetrazole (PTZ)Mousei.p.Increased clonic seizure threshold>10 mg/kg (20 mg/kg)Only effective at high doses that induced ataxia and marked motor impairment.
Amygdala KindlingRati.p.Seizure severity / duration2 - 20 mg/kgNo reduction in seizure parameters; ataxia and reduced muscle tone at higher doses.

Experimental Protocols

The following protocols are generalized methodologies for testing the anticonvulsant effects of this compound in common epilepsy research models. Researchers should adapt these protocols based on specific experimental goals and institutional guidelines.

Protocol 1: Maximal Electroshock (MES) Seizure Model

This model is used to assess a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

cluster_0 Pre-Treatment cluster_1 Seizure Induction cluster_2 Observation & Analysis Animal_Prep Acclimatize & Weigh Rodents (Mice/Rats) Drug_Admin Administer this compound (e.g., 1-30 mg/kg, p.o.) or Vehicle Animal_Prep->Drug_Admin Wait Wait for TPE (e.g., 60 min) Drug_Admin->Wait MES Apply Electrical Stimulus (e.g., 50 mA, 0.2s, 60Hz) via corneal electrodes Wait->MES Observe Observe for Tonic Hindlimb Extension (THE) MES->Observe Analyze Record Presence/Absence of THE Calculate ED₅₀ Observe->Analyze

Figure 2: Experimental workflow for the Maximal Electroshock (MES) seizure test.

Methodology:

  • Animals: Adult male mice (e.g., CD-1) or rats (e.g., Sprague-Dawley).

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline). Prepare a range of doses to determine the ED₅₀ (e.g., 1, 3, 10, 30 mg/kg).

  • Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, p.o.). The time between administration and seizure induction should correspond to the time of peak effect (TPE), typically 30-60 minutes for p.o. administration.

  • Seizure Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes. A topical anesthetic should be applied to the corneas prior to stimulation.

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension (THE) phase, which typically lasts for 10-20 seconds.

  • Endpoint: The primary endpoint is the abolition of the THE. An animal is considered protected if it does not exhibit THE.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀ using probit analysis.

Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to identify compounds that can raise the seizure threshold, modeling clonic and myoclonic seizures.

Methodology:

  • Animals: Adult male mice (e.g., C57BL/6J).

  • Drug Preparation: Prepare this compound as described in Protocol 1.

  • Administration: Administer this compound or vehicle i.p. or p.o. at various doses.

  • Seizure Induction: After the appropriate pre-treatment time (e.g., 30 minutes for i.p.), administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a dose known to induce clonic seizures in the majority of control animals (e.g., 60-85 mg/kg s.c.).

  • Observation: Immediately place the animal in an observation chamber and record seizure activity for at least 30 minutes. Score the seizure severity using a standardized scale (e.g., Racine scale) and record the latency to the first clonic seizure.

  • Endpoints:

    • Latency to the onset of clonic seizures.

    • Seizure severity score.

    • Percentage of animals exhibiting generalized clonic seizures.

  • Data Analysis: Compare the latency, severity, and incidence of seizures between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test).

Protocol 3: In Vitro Electrophysiology in Hippocampal Slices

This model allows for the direct assessment of a compound's effect on neuronal excitability and epileptiform activity in a controlled environment.

A Prepare Acute Hippocampal Slices (e.g., 300-400 µm) B Allow Slices to Recover in normal aCSF (≥ 1 hour) A->B C Transfer Slice to Recording Chamber B->C D Induce Epileptiform Activity (e.g., High K+, Low Mg2+ aCSF) C->D E Establish Stable Baseline Recording of Discharges D->E F Bath-apply this compound (e.g., 10 nM - 10 µM) E->F G Record Changes in Epileptiform Activity F->G H Washout & Reversibility Test G->H

Figure 3: Workflow for in vitro electrophysiology using hippocampal slices.

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from juvenile or adult rodents using a vibratome in ice-cold, oxygenated slicing solution.

  • Recovery: Allow slices to recover for at least 1 hour in an interface or submerged chamber containing artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂.

  • Induction of Epileptiform Activity: Transfer a slice to the recording chamber and perfuse with a pro-convulsant aCSF solution. Common methods include:

    • Low-Magnesium aCSF: Omission of Mg²⁺ from the aCSF removes the voltage-dependent Mg²⁺ block of the NMDA receptor channel, leading to spontaneous epileptiform discharges.

    • High-Potassium aCSF: Increasing the extracellular K⁺ concentration (e.g., to 8 mM) depolarizes neurons, increasing their excitability.

  • Recording: Using extracellular field potential recordings or whole-cell patch-clamp techniques, record baseline spontaneous or evoked epileptiform discharges (e.g., interictal-like spikes, seizure-like events).

  • Drug Application: Once a stable baseline is established, bath-apply this compound at various concentrations (e.g., ranging from 10 nM to 10 µM).

  • Observation: Record the effects of this compound on the frequency, amplitude, and duration of the epileptiform discharges.

  • Data Analysis: Quantify the changes in electrophysiological parameters before, during, and after this compound application. Calculate the IC₅₀ for the reduction of epileptiform activity.

Conclusion

This compound (CPP-ene) is a well-characterized, potent competitive NMDA receptor antagonist that has demonstrated anticonvulsant properties in several preclinical models of epilepsy, particularly those involving reflex seizures such as audiogenic and photosensitive epilepsy. However, its poor performance in rodent models of generalized tonic-clonic (MES) and clonic (PTZ) seizures at non-toxic doses, along with its adverse effects in clinical trials, highlights the complex role of NMDA receptors in epilepsy and the challenges of translating preclinical efficacy to clinical success. Nevertheless, this compound remains an important research tool, providing a specific and potent method for probing the function of NMDA receptors in the intricate neural circuits that underlie epileptogenesis and seizure propagation. The protocols and data presented here serve as a guide for researchers utilizing this compound to further unravel the mechanisms of epilepsy.

References

Intracerebroventricular Administration of Midafotel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midafotel, also known as CPPene or SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It was initially developed for its potential therapeutic applications in conditions associated with excitotoxicity, such as epilepsy and neuropathic pain.[1] Preclinical studies in animal models of cerebral ischemia demonstrated its neuroprotective effects.[1][2] Intracerebroventricular (ICV) administration provides a direct route to the central nervous system (CNS), bypassing the blood-brain barrier and allowing for the investigation of a compound's central effects with high concentrations.[3] This document provides detailed application notes and protocols for the ICV administration of this compound in a research setting.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
IUPAC Name(R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid
SynonymsCPPene, SDZ EAA 494
Molecular FormulaC₈H₁₅N₂O₅P
Molar Mass250.191 g·mol⁻¹
Mechanism of ActionCompetitive NMDA receptor antagonist
Table 2: Recommended Parameters for Intracerebroventricular Injection of this compound
ParameterRecommendation for Rat (Sprague Dawley)Recommendation for Mouse (C57BL/6)Notes
Vehicle Artificial Cerebrospinal Fluid (aCSF) or 0.9% SalineArtificial Cerebrospinal Fluid (aCSF) or 0.9% SalineEnsure the vehicle is sterile and pH-neutral (7.2-7.4).
Dosage 0.1 - 10 nmol0.05 - 5 nmolDose-response studies are crucial to determine the optimal dose for the desired neuroprotective or behavioral effect.
Injection Volume 1 - 5 µL0.5 - 2 µLKeep volumes low to minimize increases in intracranial pressure.
Infusion Rate 0.5 - 1.0 µL/min0.2 - 0.5 µL/minA slow infusion rate helps to prevent tissue damage and backflow of the injectate.
Table 3: Stereotaxic Coordinates for Lateral Ventricle Injection
SpeciesStrainBregma ReferenceAnteroposterior (AP)Mediolateral (ML)Dorsoventral (DV)
RatSprague DawleySkull Surface-0.8 to -0.9 mm±1.5 to ±1.6 mm-3.5 to -4.0 mm
MouseC57BL/6Skull Surface-0.2 to -0.3 mm±1.0 mm-2.0 to -2.5 mm

Coordinates are relative to Bregma and should be confirmed with a stereotaxic atlas for the specific age and weight of the animals being used.

Experimental Protocols

Preparation of this compound Solution
  • Reconstitution : this compound is a water-soluble compound. Reconstitute the lyophilized powder in sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline to achieve the desired stock concentration.

  • pH Adjustment : It is critical to ensure the final pH of the this compound solution is within the physiological range of 7.2-7.4 to avoid irritation and tissue damage.

  • Sterilization : Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage : Store the prepared solution at an appropriate temperature as recommended by the manufacturer, typically at -20°C for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.

Intracerebroventricular Cannula Implantation Surgery
  • Anesthesia : Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and ensure a surgical plane of anesthesia is maintained throughout the procedure.

  • Stereotaxic Placement : Secure the anesthetized animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent them from drying.

  • Surgical Preparation : Shave the scalp and disinfect the surgical area with an antiseptic solution (e.g., 70% ethanol followed by povidone-iodine).

  • Incision : Make a midline incision on the scalp to expose the skull. Clean the skull surface of any overlying connective tissue.

  • Leveling and Craniotomy : Identify and level the skull at the bregma and lambda landmarks. Using the stereotaxic coordinates from Table 3, mark the injection site. Drill a small burr hole (approximately 1 mm in diameter) at the marked location, taking care not to damage the underlying dura mater.

  • Cannula Implantation : Lower a guide cannula to the desired dorsoventral coordinate and secure it to the skull with dental cement and surgical screws.

  • Post-operative Care : Insert a dummy cannula to keep the guide cannula patent. Close the incision with sutures or wound clips. Administer post-operative analgesics and monitor the animal for recovery. Allow for a recovery period of at least one week before commencing with injections.

Intracerebroventricular Injection Procedure
  • Animal Handling : Gently restrain the animal.

  • Injection Preparation : Remove the dummy cannula from the guide cannula. Load a Hamilton syringe with the prepared this compound solution, ensuring no air bubbles are present.

  • Injection : Insert the injection needle, which should extend slightly beyond the tip of the guide cannula, and infuse the this compound solution at the recommended rate (see Table 2).

  • Post-injection : Leave the injection needle in place for an additional minute to allow for diffusion and prevent backflow. Withdraw the needle slowly and replace the dummy cannula.

  • Behavioral Observation : Return the animal to its home cage and monitor for any immediate adverse effects. Subsequent behavioral or physiological assessments can be performed according to the experimental design.

Visualizations

Signaling Pathway of this compound's Neuroprotective Action

Midafotel_Signaling_Pathway cluster_0 Pathological Cascade cluster_1 Physiological Neuroprotective Signaling This compound This compound (CPPene) NMDA_R NMDA Receptor This compound->NMDA_R Antagonizes Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx Ca²+ Influx (Excessive) NMDA_R->Ca_influx Mediates PI3K_Akt PI3K-Akt Pathway NMDA_R->PI3K_Akt Physiological activation CREB CREB Activation NMDA_R->CREB Ca_influx->Excitotoxicity Leads to Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Pro_survival Pro-survival Gene Expression (e.g., BDNF) CREB->Pro_survival Pro_survival->Neuroprotection ICV_Workflow start Start protocol Prepare this compound Solution (Sterile, pH 7.2-7.4) start->protocol surgery Stereotaxic Surgery: Implant Guide Cannula protocol->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery injection Intracerebroventricular Injection of this compound or Vehicle recovery->injection assessment Behavioral/Physiological Assessment injection->assessment analysis Tissue Collection & Biochemical Analysis injection->analysis data Data Analysis & Interpretation assessment->data analysis->data end End data->end Logical_Relationship ischemia Ischemic Insult (e.g., Stroke) glutamate Excessive Glutamate Release ischemia->glutamate nmda_activation NMDA Receptor Hyperactivation glutamate->nmda_activation ca_overload Intracellular Ca²+ Overload nmda_activation->ca_overload neuronal_damage Neuronal Damage / Death ca_overload->neuronal_damage This compound This compound Administration (ICV) blockade Blockade of NMDA Receptor This compound->blockade blockade->nmda_activation Prevents neuroprotection Neuroprotection blockade->neuroprotection Leads to

References

Application Notes and Protocols: Midafotel in Focal Cerebral Ischemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midafotel, also known as CPPene or SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In the context of focal cerebral ischemia, the overactivation of NMDA receptors by excessive glutamate release—a phenomenon known as excitotoxicity—is a key contributor to neuronal damage. This compound was developed to mitigate this excitotoxic cascade and has been investigated in various preclinical models of stroke. Although it showed promise in animal studies by reducing ischemic damage, it ultimately failed in human clinical trials due to a lack of significant efficacy and the presence of adverse side effects.

These application notes provide a comprehensive overview of the use of this compound in preclinical focal cerebral ischemia models, summarizing key quantitative data and detailing relevant experimental protocols. This information is intended to guide researchers in designing and interpreting studies involving NMDA receptor antagonists for neuroprotection in stroke.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in various preclinical models of focal cerebral ischemia. The following tables summarize the key findings from these studies.

Table 1: Neuroprotective Effects of this compound (D-CPPene) on Infarct Volume and Brain Swelling

Animal ModelIschemia ModelThis compound Dosage and AdministrationTiming of AdministrationReported Neuroprotective EffectReference
CatMiddle Cerebral Artery Occlusion (MCAO)15 mg/kgPretreatment64% reduction in infarct size[1]
CatMiddle Cerebral Artery Occlusion (MCAO)4.5 mg/kgPretreatment60% reduction in infarct size[1]
CatMiddle Cerebral Artery Occlusion (MCAO)1.5 mg/kgPretreatmentNo significant reduction in infarct size[1]
CatMiddle Cerebral Artery Occlusion (MCAO)Not specified1 hour post-occlusionNo significant reduction in infarct size[1]
RatPermanent Middle Cerebral Artery Occlusion (MCAO)4.5 mg/kg IV bolus followed by 3 mg/kg/h infusion15 minutes prior to MCAO29% reduction in infarct volume; 34% reduction in brain swelling
RatSubdural Hematoma ModelNot specifiedPretreatment54% reduction in cortical ischemic damage[1]

Signaling Pathways and Experimental Workflow

NMDA Receptor-Mediated Excitotoxicity Pathway in Cerebral Ischemia

During a stroke, the lack of blood flow leads to a massive release of the neurotransmitter glutamate into the synaptic cleft. This excess glutamate persistently activates NMDA receptors, leading to a large influx of calcium ions (Ca2+) into the neurons. The resulting intracellular calcium overload triggers a cascade of detrimental downstream signaling events, including the activation of proteases, lipases, and nitric oxide synthase, as well as the production of reactive oxygen species, ultimately leading to neuronal cell death. This compound acts by competitively blocking the glutamate binding site on the NMDA receptor, thereby preventing this excitotoxic cascade.

NMDA_Receptor_Excitotoxicity_Pathway Ischemia Focal Cerebral Ischemia Glutamate_Release ↑ Excessive Glutamate Release Ischemia->Glutamate_Release NMDA_Receptor NMDA Receptor (GluN2B Subunit) Glutamate_Release->NMDA_Receptor Activates Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Receptor->Ca_Influx This compound This compound (Competitive Antagonist) This compound->NMDA_Receptor Blocks Downstream Activation of Deleterious Downstream Pathways Ca_Influx->Downstream Calcineurin ↑ Calcineurin Downstream->Calcineurin NOX ↑ NOX2 Activation (Oxidative Stress) Downstream->NOX DAPK1 ↑ DAPK1 Calcineurin->DAPK1 Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) DAPK1->Cell_Death NOX->Cell_Death

NMDA Receptor-Mediated Excitotoxicity Pathway in Ischemia.
Experimental Workflow for this compound Application in a Focal Cerebral Ischemia Model

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rodent model of middle cerebral artery occlusion (MCAO).

Experimental_Workflow Animal_Prep Animal Preparation (e.g., Rat, Mouse) Anesthesia Anesthesia Induction (e.g., Isoflurane) Animal_Prep->Anesthesia Surgery Surgical Procedure: Middle Cerebral Artery Occlusion (MCAO) (Intraluminal Filament Method) Anesthesia->Surgery Reperfusion Reperfusion (Filament Withdrawal - for transient MCAO) Surgery->Reperfusion Drug_Admin This compound or Vehicle Administration (e.g., IV Bolus + Infusion) Drug_Admin->Surgery Pre- or Post-MCAO Post_Op Post-Operative Care & Monitoring Reperfusion->Post_Op Behavioral Neurological Assessment (e.g., mNSS at 24h, 48h, etc.) Post_Op->Behavioral Histology_Prep Euthanasia and Brain Collection (e.g., at 24h or 48h) Post_Op->Histology_Prep Analysis Data Analysis and Interpretation Behavioral->Analysis Staining Infarct Volume Measurement (TTC Staining) Histology_Prep->Staining Staining->Analysis

References

Application Notes and Protocols for In Vitro Electrophysiology with Midafotel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midafotel, also known as D-CPP-ene or SDZ EAA 494, is a potent, selective, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It acts by competing with the endogenous agonist, glutamate, at its binding site on the GluN2 subunit of the NMDA receptor.[2] This mechanism allows this compound to inhibit the influx of Ca²⁺ and Na⁺ ions through the NMDA receptor channel, thereby reducing excitatory neurotransmission. Due to its high potency and selectivity, this compound is a valuable pharmacological tool for investigating the role of NMDA receptors in synaptic transmission, plasticity, and excitotoxicity in various in vitro preparations.

These application notes provide a summary of this compound's electrophysiological effects, detailed protocols for its use in whole-cell patch-clamp recordings from brain slices, and visualizations to clarify its mechanism and experimental application.

Mechanism of Action: Competitive Antagonism

This compound exerts its inhibitory effect by binding to the glutamate recognition site on the NMDA receptor. Unlike non-competitive antagonists that block the ion channel pore, this compound's blockade can be surmounted by increasing the concentration of the agonist (glutamate). This competitive interaction is a key feature of its pharmacological profile.

This compound Mechanism of Action at a Glutamatergic Synapse cluster_postsynaptic Postsynaptic Neuron string string ActionPotential Action Potential Vesicle Synaptic Vesicle (contains Glutamate) ActionPotential->Vesicle Triggers Fusion Glutamate Glutamate Vesicle->Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Binds Glutamate->NMDAR AMPAR AMPA Receptor Glutamate->AMPAR Glutamate->AMPAR IonChannel Ion Channel (Blocked by Mg2+) CaNa Ca²⁺ / Na⁺ IonChannel->CaNa No Influx (Blocked) This compound This compound This compound->NMDAR Competitively Blocks

Caption: this compound competitively blocks glutamate binding to the NMDA receptor.

Data Presentation: Electrophysiological Effects of this compound

The following table summarizes the quantitative effects of this compound observed in in vitro electrophysiology experiments.

PreparationAssay TypeParameter MeasuredPotency / EffectReference
Rat Neocortical SlicesExtracellular Field RecordingInhibition of spontaneous epileptiform activity in Mg²⁺-free medium.ED₅₀ = 39 nM [Lowe et al., 1990][1]
Rat Neocortical SlicesExtracellular Field RecordingAntagonism of NMDA-evoked depolarizations.pA₂ = 6.8 [Lowe et al., 1990][1]
Rat Striatal SlicesNeurotransmitter Release AssayInhibition of NMDA-evoked [³H]ACh release.IC₅₀ = 8 µM (for the related compound CPP)[Lehmann et al., 1987]

Note: Data for the structurally related parent compound CPP is included for context where direct this compound (D-CPP-ene) data is limited.

Experimental Protocols

This section provides a detailed protocol for performing whole-cell patch-clamp recordings in acute brain slices to characterize the inhibitory effects of this compound on NMDA receptor-mediated synaptic currents.

Solutions and Reagents

a) Artificial Cerebrospinal Fluid (ACSF) for Slicing and Recording (1 Liter):

  • NaCl: 126 mM

  • KCl: 2.5 mM

  • NaH₂PO₄: 1.25 mM

  • NaHCO₃: 26 mM

  • MgSO₄: 1 mM

  • CaCl₂: 2 mM

  • D-Glucose: 10 mM

  • Preparation: Dissolve all salts in ~900 mL of ultrapure water. Bubble continuously with 95% O₂ / 5% CO₂ (carbogen) for at least 30 minutes. Adjust pH to 7.3-7.4 if necessary and bring the final volume to 1 Liter. Maintain osmolarity between 300-310 mOsm.

b) NMDG Protective Cutting Solution (Optional, for enhanced slice health):

  • NMDG: 92 mM

  • KCl: 2.5 mM

  • NaH₂PO₄: 1.25 mM

  • NaHCO₃: 30 mM

  • HEPES: 20 mM

  • D-Glucose: 25 mM

  • Thiourea: 2 mM

  • Sodium Ascorbate: 5 mM

  • Sodium Pyruvate: 3 mM

  • MgSO₄: 10 mM

  • CaCl₂: 0.5 mM

  • Preparation: Prepare similarly to ACSF, adjusting pH to 7.3-7.4 with concentrated HCl. Use ice-cold and continuously oxygenated.

c) Internal Solution for Voltage-Clamp Recording of EPSCs (10 mL):

  • Cesium Methanesulfonate (CsMeSO₃): 135 mM

  • HEPES: 10 mM

  • EGTA: 10 mM

  • QX-314 Cl: 5 mM (to block voltage-gated Na⁺ channels)

  • Mg-ATP: 4 mM

  • Na-GTP: 0.3 mM

  • Lidocaine N-ethyl bromide: 5 mM

  • Preparation: Dissolve salts in ~8 mL of ultrapure water. Adjust pH to 7.25 with Cesium Hydroxide (CsOH). Add ATP and GTP just before use. Bring to final volume and adjust osmolarity to ~290 mOsm. Filter and store in aliquots at -20°C.

d) Stock Solution of this compound:

  • Prepare a 10 mM stock solution of this compound in sterile water or 0.1 M NaOH, depending on solubility. Aliquot and store at -20°C. Dilute to the final desired concentration in ACSF on the day of the experiment.

Acute Brain Slice Preparation
  • Anesthetize a young adult rodent (e.g., P21-P35 rat or mouse) according to approved institutional animal care protocols.

  • Rapidly decapitate the animal and dissect the brain, submerging it immediately in ice-cold, carbogenated slicing solution (either ACSF or NMDG solution).

  • Isolate the brain region of interest (e.g., hippocampus or cortex).

  • Mount the tissue block onto the stage of a vibrating microtome (vibratome).

  • Cut coronal or sagittal slices (300-400 µm thickness) in the ice-cold, oxygenated slicing solution.

  • Transfer slices to a recovery chamber containing ACSF continuously bubbled with 95% O₂ / 5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording
  • Transfer a single brain slice to the recording chamber on the microscope stage.

  • Continuously perfuse the slice with carbogenated ACSF at a rate of 1.5-2 mL/min.

  • To isolate NMDA receptor currents, supplement the ACSF with:

    • An AMPA receptor antagonist (e.g., 10 µM CNQX or NBQX).

    • A GABAₐ receptor antagonist (e.g., 50 µM Picrotoxin or 10 µM Bicuculline).

    • Note: To study voltage-dependent block, use ACSF with normal (1 mM) Mg²⁺. To maximize current amplitude at negative potentials, a Mg²⁺-free ACSF can be used.

  • Using an upright microscope with DIC optics, identify a healthy pyramidal neuron in the region of interest (e.g., CA1 of the hippocampus).

  • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach the selected neuron with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance (>1 GΩ) seal.

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode. Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor channel.

  • Place a bipolar stimulating electrode in the relevant afferent pathway (e.g., Schaffer collaterals for CA1 neurons).

  • Deliver brief electrical stimuli to evoke excitatory postsynaptic currents (EPSCs).

  • After obtaining a stable baseline of NMDA-mediated EPSCs for 5-10 minutes, perfuse the ACSF containing the desired concentration of this compound.

  • Record the effect of this compound on the EPSC amplitude until a steady-state block is achieved.

  • To test for reversibility, wash out the drug by perfusing with normal ACSF.

Experimental Workflow Visualization

cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis string string A1 Prepare Solutions (ACSF, Internal, Drug Stocks) A2 Prepare Acute Brain Slices (Dissection & Slicing) A1->A2 A3 Slice Recovery (34°C then Room Temp) A2->A3 B1 Transfer Slice to Recording Chamber A3->B1 B2 Locate Target Neuron (e.g., CA1 Pyramidal) B1->B2 B3 Obtain GΩ Seal & Achieve Whole-Cell B2->B3 B4 Isolate NMDA Currents (Block AMPA/GABA) B3->B4 B5 Set Holding Potential (e.g., +40 mV) B4->B5 C1 Record Stable Baseline (Evoked NMDA EPSCs) B5->C1 C2 Bath Apply this compound C1->C2 C3 Record Drug Effect (Inhibition of EPSC) C2->C3 C4 Washout C3->C4 D1 Measure EPSC Amplitude, Decay Kinetics, etc. C3->D1 D2 Calculate % Inhibition D1->D2 D3 Generate Concentration- Response Curve (IC₅₀) D2->D3

Caption: Workflow for a whole-cell patch-clamp experiment using this compound.

References

Application Notes and Protocols for Midafotel in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midafotel, also known as CPPene or SDZ EAA 494, is a highly potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its mechanism of action involves binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate.[4] The NMDA receptor is a crucial component in the machinery of synaptic plasticity, the cellular process underlying learning and memory. Its activation leads to an influx of Ca²⁺ into the postsynaptic neuron, triggering downstream signaling cascades that result in either long-term potentiation (LTP) or long-term depression (LTD), the two primary forms of synaptic plasticity.[5]

Given its specific action on NMDA receptors, this compound serves as an invaluable pharmacological tool for dissecting the role of these receptors in various forms of synaptic plasticity. By selectively blocking NMDA receptor function, researchers can investigate the necessity of this receptor in the induction and maintenance of LTP and LTD in different brain regions and under various experimental conditions. These application notes provide an overview of this compound's properties, detailed protocols for its use in studying synaptic plasticity, and a summary of its quantitative effects.

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference
IUPAC Name (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid
Synonyms CPPene, SDZ EAA 494
Molecular Formula C₈H₁₅N₂O₅P
Molar Mass 250.191 g/mol
Appearance White to off-white solid
Solubility Water (up to 25 mg/mL with sonication and warming)
Pharmacological Data of this compound
ParameterValueExperimental SystemReference
ED₅₀ 39 nMInhibition of spontaneous activity in rat neocortical slices
Threshold Concentration 10 nMInhibition of spontaneous activity in rat neocortical slices
Apparent pA₂ 6.8Antagonism of NMDA-evoked depolarizations in rat neocortex
pKi 7.5[³H]CGP39653 binding assay
In Vivo ED₅₀ ~16 mg/kg (oral)Anticonvulsant activity in rodent maximal electroshock models

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathways affected by this compound and a typical experimental workflow for its use.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates This compound This compound This compound->NMDA_R Blocks Ca2_ion Ca²⁺ NMDA_R->Ca2_ion Influx Calmodulin Calmodulin Ca2_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates PKA PKA Calmodulin->PKA Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates LTP LTP (Synaptic Strengthening) CaMKII->LTP CREB CREB PKA->CREB Activates CREB->LTP Gene Transcription PP1 PP1 Calcineurin->PP1 Activates LTD LTD (Synaptic Weakening) PP1->LTD

Caption: NMDA Receptor Signaling in Synaptic Plasticity and its Blockade by this compound.

Experimental_Workflow A 1. Hippocampal Slice Preparation B 2. Slice Recovery and Transfer to Recording Chamber A->B C 3. Baseline Synaptic Transmission Recording (e.g., 20-30 min) B->C D 4. Bath Application of this compound or Vehicle C->D E 5. Recording in the Presence of Drug (e.g., 20-30 min) D->E F 6. Induction of Synaptic Plasticity (LTP: Theta-burst stimulation) (LTD: Low-frequency stimulation) E->F G 7. Post-Induction Recording (e.g., 60 min) F->G H 8. Data Analysis (Measure EPSP slope changes) G->H

Caption: Experimental Workflow for Studying this compound's Effect on Synaptic Plasticity.

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To determine if this compound blocks the induction of NMDA receptor-dependent LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials:

  • This compound (CPPene, SDZ EAA 494)

  • Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2.5 CaCl₂, 1.5 MgSO₄, and 10 D-glucose, saturated with 95% O₂/5% CO₂.

  • Dissection tools, vibratome, and recording chamber for electrophysiology.

  • Stimulating and recording electrodes.

  • Amplifier and data acquisition system.

Methodology:

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated ACSF.

  • Recovery: Allow slices to recover in an incubation chamber with oxygenated ACSF at 32-34°C for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF at 30-32°C. Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: After obtaining a stable fEPSP, record baseline synaptic transmission for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • This compound Application: Prepare a stock solution of this compound in water. Dilute the stock solution in ACSF to the desired final concentration (e.g., a range of 1 µM to 20 µM can be tested). Switch the perfusion to ACSF containing this compound and allow it to equilibrate for 20-30 minutes while continuing to record baseline responses. A vehicle control (ACSF without this compound) should be run in parallel.

  • LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz.

  • Post-Induction Recording: Immediately after LTP induction, continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes.

  • Data Analysis: Measure the slope of the fEPSP. Normalize the fEPSP slopes to the average baseline slope recorded before LTP induction. Compare the degree of potentiation in slices treated with this compound to the control slices. A significant reduction in the potentiation in the presence of this compound indicates that the LTP is NMDA receptor-dependent.

Protocol 2: Assessing the Impact of this compound on Long-Term Depression (LTD)

Objective: To determine if this compound prevents the induction of NMDA receptor-dependent LTD at the Schaffer collateral-CA1 synapse.

Materials: Same as for Protocol 1.

Methodology:

  • Slice Preparation and Recovery: Follow steps 1 and 2 from Protocol 1.

  • Recording Setup: Follow step 3 from Protocol 1.

  • Baseline Recording: Follow step 4 from Protocol 1.

  • This compound Application: Follow step 5 from Protocol 1.

  • LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol. A standard LFS protocol involves delivering 900 pulses at 1 Hz.

  • Post-Induction Recording: Following LFS, continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes.

  • Data Analysis: Measure the slope of the fEPSP and normalize to the pre-LFS baseline. Compare the magnitude of depression in this compound-treated slices with control slices. The absence of a stable depression in the presence of this compound suggests that the LTD is NMDA receptor-dependent.

Concluding Remarks

References

Application Notes and Protocols for Midafotel in Behavioral Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midafotel, also known as CPPene or SDZ EAA 494, is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By binding to the NMDA receptor, it blocks the action of the excitatory neurotransmitter glutamate. This mechanism has led to its investigation in a variety of neurological conditions, including epilepsy, excitotoxicity, and neuropathic pain.[1] While initial preclinical studies in animal models showed promise, clinical trials in humans for epilepsy and neuroprotection were largely unsuccessful due to a lack of efficacy and significant side effects.[1][2] Despite its limited clinical utility, this compound remains a valuable pharmacological tool in behavioral neuroscience research to probe the role of the NMDA receptor system in various cognitive and affective processes.

These application notes provide an overview of the use of this compound in common behavioral neuroscience paradigms, including models of seizures, learning and memory, and anxiety. Detailed protocols and available quantitative data are presented to guide researchers in their experimental design.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its effects by competitively inhibiting the binding of glutamate to the NMDA receptor.[1] The NMDA receptor is a crucial component of excitatory synaptic transmission and plays a vital role in synaptic plasticity, a cellular mechanism underlying learning and memory. Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the receptor's ion channel opens, allowing an influx of calcium ions (Ca2+). This calcium influx triggers a cascade of intracellular signaling events, including the activation of protein kinases and transcription factors like CREB (cAMP response element-binding protein), which ultimately lead to changes in gene expression and synaptic strength. By blocking the NMDA receptor, this compound prevents this downstream signaling cascade.

Midafotel_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_vesicle Glutamate Glutamate Glutamate NMDA_R NMDA Receptor Ca_channel NMDA_R->Ca_channel Opens AMPA_R AMPA Receptor CaMKII CaMKII Ca_channel->CaMKII Activates This compound This compound This compound->NMDA_R Blocks Glutamate->NMDA_R Binds CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Figure 1: this compound's mechanism of action at the NMDA receptor.

Pharmacokinetics

Application in Behavioral Models

Models of Epilepsy and Seizures

This compound has been evaluated for its anticonvulsant properties in various rodent models of epilepsy.

Quantitative Data: Anticonvulsant Efficacy of this compound

Animal ModelSeizure TypeAdministration RouteED50Reference
RodentsMaximal ElectroshockOral~16 mg/kg

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is adapted from general procedures for MES testing.

  • Animals: Male mice or rats.

  • Apparatus: A constant current stimulator with corneal electrodes.

  • Procedure:

    • Administer this compound or vehicle orally at the desired dose. The time of administration before the test should be based on the drug's pharmacokinetic profile to ensure peak brain levels during testing.

    • At the designated time post-administration, apply a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal electrodes moistened with saline.

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the MES test.

    • The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.

    • The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.

MES_Workflow start Start drug_admin Administer this compound (e.g., 16 mg/kg, p.o.) or Vehicle start->drug_admin wait Wait for Drug Absorption (e.g., 30-60 min) drug_admin->wait mes_stim Apply Maximal Electroshock Stimulus wait->mes_stim observe Observe for Tonic Hindlimb Extension mes_stim->observe data_record Record Seizure Outcome (Protection or Seizure) observe->data_record end End data_record->end

Figure 2: Experimental workflow for the Maximal Electroshock Seizure Test.

Models of Learning and Memory

The critical role of NMDA receptors in synaptic plasticity makes NMDA receptor antagonists like this compound useful for studying the mechanisms of learning and memory.

Quantitative Data: Effects of this compound on Passive Avoidance Learning

Animal ModelTaskAdministration TimingDoseEffectReference
RodentsPassive AvoidancePre-trainingSupra-anticonvulsant dosesReduced acquisition

Experimental Protocol: Passive Avoidance Task

This protocol is a generalized procedure for a step-through passive avoidance task.

  • Animals: Male rats or mice.

  • Apparatus: A two-compartment chamber with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is a grid that can deliver a mild footshock.

  • Procedure:

    • Training Day:

      • Place the animal in the light compartment, facing away from the opening.

      • Allow the animal to explore. Rodents have a natural tendency to enter the dark compartment.

      • When the animal enters the dark compartment with all four paws, deliver a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds).

      • Remove the animal from the apparatus immediately after the shock.

      • Administer this compound or vehicle at the desired dose, either before or after the training session, depending on the research question (to study effects on acquisition vs. consolidation).

    • Testing Day (e.g., 24 hours later):

      • Place the animal back in the light compartment.

      • Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.

      • A cut-off time (e.g., 300 seconds) is typically used.

Models of Anxiety

The role of the glutamatergic system in anxiety is an active area of research. NMDA receptor antagonists have been investigated for their potential anxiolytic-like effects.

Experimental Protocol: Elevated Plus Maze (EPM)

This protocol is based on standard EPM procedures.

  • Animals: Male mice or rats.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal injection) 30 minutes before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

    • Record the session with a video camera for later analysis.

    • Key parameters to measure include:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

    • An anxiolytic-like effect is indicated by an increase in the time spent and/or the number of entries into the open arms.

Logical_Relationships This compound This compound Administration NMDA_Block NMDA Receptor Blockade This compound->NMDA_Block Seizure_Reduction Reduced Seizure Activity NMDA_Block->Seizure_Reduction Leads to Memory_Impairment Impaired Learning & Memory NMDA_Block->Memory_Impairment Leads to Anxiety_Modulation Modulation of Anxiety-like Behavior (Hypothesized) NMDA_Block->Anxiety_Modulation May lead to

Figure 3: Logical relationships of this compound's effects.

Conclusion

This compound is a valuable research tool for investigating the role of the NMDA receptor in various behavioral processes. Its potent and competitive antagonist properties allow for the targeted disruption of glutamatergic neurotransmission. While its clinical applications have been limited, its use in preclinical models continues to provide insights into the neurobiological basis of epilepsy, learning, memory, and anxiety. The protocols and data presented here serve as a guide for researchers utilizing this compound in their behavioral neuroscience experiments. It is important to note that dose-response relationships and the timing of administration are critical factors to consider for obtaining reliable and interpretable results. Further research is needed to fully elucidate the quantitative effects of this compound across a broader range of behavioral paradigms.

References

Troubleshooting & Optimization

Midafotel solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Midafotel in experimental settings. The information is designed to address common challenges related to the solubility and stability of this potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound.

1. Solubility Issues

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound has been reported to be soluble in Dimethyl Sulfoxide (DMSO) and has a reported aqueous solubility. For most in vitro studies, preparing a concentrated stock solution in DMSO is the recommended starting point. Subsequently, this stock solution can be diluted to the final desired concentration in your aqueous experimental medium (e.g., cell culture medium, phosphate-buffered saline). It is crucial to ensure the final concentration of DMSO in your experiment is low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Q2: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic compounds. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Increase the DMSO Concentration (with caution): A slight increase in the final DMSO concentration might improve solubility, but it is critical to stay below the threshold that affects your experimental system's viability. Always run a vehicle control with the same final DMSO concentration.

  • Sonication: Gentle sonication of the solution in a water bath can help to redissolve small amounts of precipitate.

  • Warm the Solution: Gently warming the solution to 37°C may aid in dissolution, but be mindful of the potential for temperature-related degradation.

2. Stability Issues

Q3: How should I store my this compound, both as a solid and in solution?

A3: Proper storage is critical to maintaining the integrity of this compound.

  • Solid Form: Store solid this compound in a tightly sealed container, protected from light, at -20°C for long-term storage. For short-term storage, 4°C is acceptable.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. When stored properly, stock solutions in DMSO should be stable for several months.

Q4: I am concerned about the stability of this compound in my cell culture medium during a long-term experiment. What is its stability under these conditions?

A4: The stability of any compound in a complex mixture like cell culture medium can be influenced by factors such as pH, temperature, and interactions with media components. While specific degradation kinetics for this compound in cell culture media are not widely published, it is best practice to prepare fresh dilutions of this compound from a frozen stock solution for each experiment. For long-duration experiments (spanning several days), consider replenishing the medium with freshly diluted this compound periodically if the experimental design allows.

3. Experimental Issues

Q5: I am not observing the expected antagonist effect of this compound in my neuronal cell culture model of excitotoxicity. What could be the reason?

A5: Several factors could contribute to a lack of efficacy in an in vitro excitotoxicity assay:

  • Suboptimal Concentration: Ensure you are using an appropriate concentration of this compound. A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and injury model.

  • Timing of Administration: As a competitive antagonist, this compound is most effective when present before or at the onset of the excitotoxic insult to compete with glutamate for binding to the NMDA receptor.

  • High Agonist Concentration: If the concentration of the NMDA receptor agonist (e.g., glutamate, NMDA) is too high, it may outcompete this compound. Consider reducing the agonist concentration.

  • Cell Health: Unhealthy or overly confluent cell cultures may respond differently to both the excitotoxic stimulus and the neuroprotective agent. Ensure your cells are in a healthy, actively growing state.

Q6: I am observing toxicity in my cell cultures treated with this compound, even in the absence of an excitotoxic stimulus. Why is this happening?

A6: Like many CNS-active compounds, this compound can exhibit cellular toxicity at high concentrations. It is crucial to perform a dose-response curve to determine the therapeutic window for your specific cell type. Always include a vehicle control (the solvent used to dissolve this compound, at the same final concentration) to distinguish between compound-specific toxicity and solvent effects.

II. Data Presentation

Solubility Data
SolventSolubilityNotes
Water 25.0 mg/mLThis is a reported value. Aqueous solubility can be influenced by pH and temperature.
DMSO SolubleA common solvent for preparing concentrated stock solutions. While a specific value is not available, it is generally considered to be readily soluble in DMSO for experimental purposes.
PBS (pH 7.4) No DataSolubility is expected to be similar to water. It is recommended to empirically determine the solubility limit for your specific experimental conditions.
Ethanol No DataThe solubility of this compound in ethanol is not readily available in the literature. It is advisable to perform a small-scale solubility test if the use of ethanol as a solvent is required for your experimental setup.
Storage and Stability
FormStorage TemperatureRecommended DurationNotes
Solid -20°CLong-term (years)Store in a tightly sealed, light-resistant container.
4°CShort-term (weeks)Ensure the container is well-sealed to prevent moisture absorption.
DMSO Stock -20°CLong-term (months)Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light.
-80°CLong-term (months)Recommended for maximum stability of the stock solution.
Aqueous Dilution 4°CShort-term (days)It is highly recommended to prepare fresh aqueous dilutions for each experiment. Stability in aqueous solutions over extended periods has not been well-documented.

III. Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. It is highly recommended to optimize these protocols for your specific experimental system.

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Neuroprotection Assay against Excitotoxicity
  • Objective: To assess the neuroprotective effect of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.

  • Materials:

    • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

    • Cell culture medium appropriate for the neuronal type

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Glutamate solution (e.g., 10 mM in sterile water)

    • Cell viability assay kit (e.g., MTT, LDH)

  • Procedure:

    • Plate primary neurons in a 96-well plate at a suitable density and allow them to mature for at least 7 days.

    • Prepare serial dilutions of this compound in the cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Pre-treat the neurons with the this compound dilutions for 1-2 hours. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

    • Induce excitotoxicity by adding glutamate to a final concentration that causes significant but not complete cell death (e.g., 20-100 µM, to be optimized for your cell type).

    • Incubate for the desired period (e.g., 24 hours).

    • Assess cell viability using a standard assay according to the manufacturer's instructions.

IV. Visualizations

Signaling Pathways

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates This compound This compound This compound->NMDAR Inhibits Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaMKII CaMKII Ca_influx->CaMKII nNOS nNOS Ca_influx->nNOS Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive CREB CREB Phosphorylation CaMKII->CREB NO Nitric Oxide nNOS->NO NO->Excitotoxicity Gene_Expression Gene Expression CREB->Gene_Expression Neuronal_Survival Neuronal Survival Gene_Expression->Neuronal_Survival

Caption: this compound's Mechanism of Action.

Experimental Workflow

In_Vitro_Workflow start Start: Primary Neuronal Culture pretreatment Pre-treatment with this compound (and vehicle control) start->pretreatment induction Induce Excitotoxicity (e.g., with Glutamate) pretreatment->induction incubation Incubation (e.g., 24 hours) induction->incubation assessment Assess Cell Viability (e.g., MTT, LDH assay) incubation->assessment analysis Data Analysis assessment->analysis

Caption: In Vitro Neuroprotection Assay Workflow.

Technical Support Center: Midafotel in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Midafotel in neuronal culture experiments. The information addresses potential off-target effects and other common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, focusing on its known off-target or mechanism-based effects.

Question 1: I'm observing unexpected neuronal death at concentrations of this compound that should only block NMDA receptors. Is this an off-target effect?

Answer: While this compound is a potent and selective competitive NMDA receptor antagonist, high concentrations or prolonged exposure can lead to neuronal death.[1] This phenomenon is a known class effect of NMDA receptor antagonists and is often referred to as NMDA antagonist neurotoxicity.[2][3] The mechanism is thought to be indirect, resulting from the disinhibition of certain neuronal circuits.[4][5] Specifically, blocking NMDA receptors on inhibitory GABAergic interneurons can lead to an overactivation of downstream glutamatergic and cholinergic neurons, causing excitotoxicity.

Troubleshooting Guide:

  • Confirm this compound Concentration: Double-check your calculations and the final concentration of this compound in your culture medium. Ensure that your stock solution is correctly prepared and has not degraded.

  • Perform a Dose-Response Curve: If you haven't already, conduct a detailed dose-response experiment to determine the precise EC50 for NMDA receptor blockade and the concentration at which toxicity begins in your specific neuronal culture system.

  • Reduce Incubation Time: Limit the duration of this compound exposure. NMDA antagonist-induced neurotoxicity is time-dependent.

  • Assess Apoptosis: Use a Caspase-3 activity assay to determine if the observed cell death is apoptotic. NMDA antagonist neurotoxicity can induce programmed cell death.

  • Co-application of Other Antagonists: As a mechanistic experiment, you can try co-applying antagonists for other receptors implicated in the disinhibition pathway, such as a non-NMDA glutamate receptor antagonist (e.g., NBQX) or a muscarinic antagonist (e.g., scopolamine), to see if this mitigates the toxicity.

Question 2: My neuronal cultures are showing signs of hyperexcitability (e.g., increased spontaneous firing) after applying this compound, which is counterintuitive for an antagonist. Why is this happening?

Answer: This paradoxical effect is consistent with the known mechanism of NMDA antagonist neurotoxicity. By blocking NMDA receptors on inhibitory interneurons, this compound can reduce the inhibitory tone in the culture, leading to the disinhibition and subsequent hyperexcitability of pyramidal neurons. This can manifest as an increase in overall network activity.

Troubleshooting Guide:

  • Validate Neuronal Subtypes: Ensure your culture contains a mixed population of excitatory and inhibitory neurons. The disinhibition effect will be most pronounced in a network with functional inhibitory circuits.

  • Electrophysiological Analysis: If using microelectrode arrays (MEAs) or patch-clamp techniques, analyze the firing patterns of individual neurons to distinguish between excitatory and inhibitory populations. You should observe a decrease in the firing of some neurons (putative interneurons) and a subsequent increase in the firing of others (putative pyramidal neurons).

  • Lower this compound Concentration: Use the lowest effective concentration of this compound that achieves the desired level of NMDA receptor antagonism without causing significant network hyperexcitability.

  • Monitor Calcium Levels: Use calcium imaging to assess intracellular calcium dynamics. Widespread, unsynchronized calcium flashes may be indicative of network hyperexcitability.

Question 3: I am seeing high variability in my results between different batches of neuronal cultures when using this compound. What could be the cause?

Answer: The variability could stem from several factors related to the culture itself and the action of this compound. The proportion of different neuronal subtypes (especially GABAergic interneurons) can vary between preparations, which will alter the network's response to NMDA receptor blockade. Additionally, the developmental stage of the neurons can influence the expression and subunit composition of NMDA receptors, affecting this compound's potency and the downstream consequences of its binding.

Troubleshooting Guide:

  • Standardize Culture Conditions: Maintain strict consistency in your cell sourcing, seeding density, media composition, and the age of the cultures (days in vitro) at the time of the experiment.

  • Characterize Your Cultures: Use immunocytochemistry to characterize the neuronal populations in your cultures, for example, by staining for markers of glutamatergic (vGLUT1/2) and GABAergic (GABA, GAD67) neurons.

  • Establish a Baseline: Before applying this compound, establish a stable baseline of activity for each culture. This will allow you to normalize the data and reduce inter-culture variability.

  • Include Positive and Negative Controls: Always include appropriate controls, such as a vehicle-only control and a positive control for NMDA receptor antagonism (e.g., a well-characterized antagonist like AP5).

Data Presentation

This compound Binding Affinity

This compound (also known as CPPene or SDZ EAA 494) is a highly potent and selective competitive antagonist at the NMDA receptor. While early in vitro studies suggested it did not affect other receptors, comprehensive, publicly available screening data across a wide range of receptors, ion channels, and transporters is limited. The primary known binding affinity is for the NMDA receptor.

TargetActionAffinity (Ki)SpeciesReference
NMDA ReceptorCompetitive Antagonist~74 nMRat

Off-Target Considerations for Competitive NMDA Receptor Antagonists:

It is important for researchers to be aware of the potential for off-target effects that are known for this class of compounds, even if specific data for this compound is scarce. These can include:

  • Dopaminergic System Interaction: NMDA receptor antagonists can indirectly affect dopamine transmission.

  • GABAergic System Interaction: The primary mechanism of neurotoxicity involves the disinhibition of GABAergic circuits.

  • Other Glutamate Receptors: While this compound is reported to be selective, very high concentrations might interact with other ionotropic glutamate receptors like AMPA or Kainate receptors. Some piperazine-based antagonists have shown activity at kainate receptors.

  • Sigma Receptors: Some NMDA receptor antagonists have shown affinity for sigma receptors, which can contribute to their psychotomimetic effects.

Researchers should interpret their results with caution and consider the possibility that unexpected effects may arise from these or other uncharacterized off-target interactions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7) or DMSO.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Plate primary neurons at a desired density in a 96-well plate and allow them to mature for the desired number of days in vitro.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. Express cell viability as a percentage of the vehicle-treated control cells.

Caspase-3 Activity Assay (Fluorometric)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Primary neuronal cultures in a 96-well plate (black, clear bottom)

  • This compound (or other test compound)

  • Staurosporine (positive control for apoptosis induction, e.g., 1 µM)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Caspase-3 Substrate (e.g., Ac-DEVD-AMC, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin)

  • Fluorometer with excitation at ~380 nm and emission at ~460 nm.

Procedure:

  • Cell Treatment: Treat neuronal cultures with this compound, vehicle, or staurosporine for the desired duration.

  • Cell Lysis:

    • Carefully remove the culture medium.

    • Wash the cells once with ice-cold PBS.

    • Add 50 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate the plate on ice for 10-15 minutes.

  • Lysate Preparation: If necessary, centrifuge the plate to pellet debris. Transfer the supernatant (cell lysate) to a new plate.

  • Assay Reaction:

    • In a new black 96-well plate, add 50 µL of Assay Buffer to each well.

    • Add 5-10 µL of cell lysate to the corresponding wells.

    • Add 5 µL of the Caspase-3 substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: The relative fluorescence units (RFU) are proportional to the caspase-3 activity in the sample. Compare the RFU of this compound-treated samples to the vehicle control and the staurosporine-treated positive control.

Visualizations

This compound This compound NMDA_R_GABA NMDA Receptor This compound->NMDA_R_GABA Blocks l1 Blockade of NMDA receptors on inhibitory neurons... GABA_Interneuron GABAergic Interneuron GABA_Release GABA Release GABA_Interneuron->GABA_Release NMDA_R_GABA->GABA_Interneuron Located on Pyramidal_Neuron Pyramidal Neuron l3 ...and overactivation of downstream pyramidal neurons. GABA_Release->Pyramidal_Neuron Inhibits l2 ...reduces GABAergic tone, leading to disinhibition... Inhibition Inhibition Disinhibition Disinhibition Glutamate_Cholinergic Glutamatergic & Cholinergic Input AMPA_Muscarinic AMPA/Muscarinic Receptors Glutamate_Cholinergic->AMPA_Muscarinic AMPA_Muscarinic->Pyramidal_Neuron Located on Excitotoxicity Excitotoxicity & Neuronal Injury AMPA_Muscarinic->Excitotoxicity Overactivation leads to

Caption: Proposed signaling pathway for NMDA antagonist-induced neurotoxicity.

Start Start: Unexpected Neuronal Death Observed Check_Conc Verify this compound Concentration and Purity Start->Check_Conc Dose_Response Perform Dose-Response Curve for Viability (MTT) Check_Conc->Dose_Response Is_Toxic Is Cell Death Concentration-Dependent? Dose_Response->Is_Toxic Check_Time Reduce Incubation Time Is_Toxic->Check_Time Yes Recheck_Protocol Review Entire Experimental Protocol for Artifacts Is_Toxic->Recheck_Protocol No Apoptosis_Assay Assess Apoptosis (Caspase-3 Assay) Check_Time->Apoptosis_Assay Is_Apoptotic Is Apoptosis Pathway Activated? Apoptosis_Assay->Is_Apoptotic Conclusion_OnTarget Conclusion: Likely On-Target (Mechanism-Based) NMDA Antagonist Neurotoxicity Is_Apoptotic->Conclusion_OnTarget Yes Conclusion_OffTarget Conclusion: Potential Off-Target Effect or Culture Artifact. Investigate Further. Is_Apoptotic->Conclusion_OffTarget No Recheck_Protocol->Start

Caption: Experimental workflow for troubleshooting unexpected neuronal cell death.

cluster_0 Scenario 1: Unexpected Cytotoxicity cluster_1 Scenario 2: Paradoxical Hyperexcitability cluster_2 Scenario 3: High Result Variability Problem Observed Problem Cause Potential Cause Solution Suggested Solution P1 High Neuronal Death C1 NMDA Antagonist Neurotoxicity (Disinhibition) P1->C1 may be due to S1 Lower Concentration Reduce Exposure Time Perform Dose-Response C1->S1 can be addressed by P2 Increased Network Firing C2 Disinhibition of Pyramidal Neurons P2->C2 may be due to S2 Use Lowest Effective Dose Analyze Single-Unit Activity Confirm Inhibitory Neuron Presence C2->S2 can be addressed by P3 Inconsistent Results Across Batches C3 Differences in Culture Composition (e.g., % GABA) or Maturity P3->C3 may be due to S3 Standardize Culture Protocol Characterize Cell Populations Use Baseline Normalization C3->S3 can be addressed by

Caption: Logical relationships for troubleshooting common this compound issues.

References

Common pitfalls in experiments with Midafotel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving Midafotel (also known as CPPene or SDZ EAA 494), a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during in vitro and in vivo experiments with this compound.

FAQs: General Properties and Handling

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent and selective competitive antagonist of the NMDA receptor.[1] It acts by competing with the endogenous agonist glutamate for its binding site on the GluN2 subunit of the NMDA receptor, thereby preventing channel activation and the subsequent influx of Ca²⁺. This mechanism underlies its potential for neuroprotection in conditions of excitotoxicity, but also contributes to its side effects.

Q2: What are the key physicochemical properties of this compound?

PropertyValueReference
Chemical Name (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acidIUPHAR/BPS
Molecular Formula C₈H₁₅N₂O₅P[1]
Molar Mass 250.191 g/mol [1]
Solubility Soluble in aqueous solutions. For experimental use, it is typically dissolved in saline or artificial cerebrospinal fluid (aCSF).General Knowledge
Stability This compound solutions should be freshly prepared. Long-term stability in various buffers should be empirically determined, but storage at -20°C or -80°C is recommended for stock solutions.General Lab Practice

Q3: How should I prepare and store this compound solutions?

For in vitro experiments, this compound can be dissolved in artificial cerebrospinal fluid (aCSF) to the desired final concentration. For in vivo studies, sterile saline is a common vehicle for intravenous or intraperitoneal administration. Stock solutions can be prepared at higher concentrations in water or a suitable buffer and stored frozen. It is crucial to ensure the pH of the final solution is within a physiological range (typically 7.2-7.4) as pH can influence the activity of NMDA receptors.

Troubleshooting: In Vitro Experiments (e.g., Patch-Clamp Electrophysiology)

Q1: I am not seeing a consistent block of NMDA-evoked currents with this compound in my whole-cell patch-clamp recordings. What could be the issue?

Several factors could contribute to inconsistent results:

  • Agonist Concentration: As a competitive antagonist, the degree of block by this compound is dependent on the concentration of the NMDA receptor agonist (e.g., glutamate or NMDA) used. Ensure you are using a consistent and appropriate agonist concentration. Higher agonist concentrations will require higher concentrations of this compound to achieve the same level of inhibition.

  • Solution Exchange: Ensure your perfusion system allows for rapid and complete exchange of solutions. Incomplete washout of the agonist or antagonist can lead to variability.

  • Pipette and Seal Quality: A poor seal (less than 1 GΩ) can lead to leaky recordings and inaccurate measurement of currents. Ensure your pipettes are properly fabricated and you are achieving high-resistance seals.

  • Cell Health: Unhealthy neurons will have altered membrane properties and receptor expression, leading to inconsistent responses. Only record from cells with a healthy appearance and stable baseline properties.

  • pH of Solutions: The activity of NMDA receptors is pH-sensitive. Verify that the pH of your aCSF and drug solutions is stable and within the optimal range (7.2-7.4).

Q2: I am observing a shift in the baseline holding current after applying this compound. Is this normal?

While this compound is a selective NMDA receptor antagonist, at high concentrations, off-target effects can occur. However, a baseline shift is more likely due to issues with the recording setup, such as:

  • Liquid Junction Potential: Ensure you have corrected for the liquid junction potential between your pipette solution and the external solution.

  • Reference Electrode: Check that your reference electrode is stable and properly chlorided.

  • Perfusion System: Fluctuations in the perfusion rate or temperature can cause baseline drift.

Q3: What is a typical IC50 value for this compound's block of NMDA currents?

The IC50 for this compound can vary depending on the experimental conditions, such as the agonist concentration and the specific NMDA receptor subunit composition.

Experimental ConditionIC50 ValueReference
NMDA-induced depolarizations in rat neocortical slicesNot explicitly stated, but shown to be a potent antagonistLowe et al., 1990
Further literature search required for specific IC50 values
Troubleshooting: In Vivo Experiments

Q1: I am not observing the expected neuroprotective effect of this compound in my animal model of ischemia.

Several factors can influence the in vivo efficacy of this compound:

  • Dose and Route of Administration: The dose and route of administration are critical. Intravenous administration typically provides more rapid and predictable brain concentrations compared to intraperitoneal injection. Ensure the dose is sufficient to achieve therapeutic concentrations in the brain.

  • Timing of Administration: The therapeutic window for NMDA receptor antagonists in ischemia is often narrow. Administration of this compound before or very shortly after the ischemic insult is more likely to be effective.

  • Anesthesia: Some anesthetics can interact with NMDA receptors and may confound the results. Choose an anesthetic with minimal effects on the glutamatergic system if possible, and keep the depth of anesthesia consistent across animals.

  • Animal Strain and Species: Pharmacokinetic and pharmacodynamic properties of this compound can vary between different animal strains and species.

  • Severity of the Insult: In models of severe ischemia, the extent of the damage may be too great for a single neuroprotective agent to have a significant effect.

Q2: My animals are exhibiting significant side effects (e.g., ataxia, hyperlocomotion, stereotyped behaviors) at doses intended to be neuroprotective. How can I mitigate this?

This is a common challenge with NMDA receptor antagonists.

  • Dose-Response Relationship: It is crucial to establish a dose-response curve for both the desired therapeutic effect and the side effects in your specific animal model. The therapeutic window may be very narrow.

  • Pharmacokinetics: Understanding the pharmacokinetic profile of this compound in your animal model is essential. A lower dose with a more frequent administration schedule or a continuous infusion might help to maintain therapeutic concentrations while minimizing peak-concentration-related side effects.

  • Behavioral Monitoring: Carefully and systematically monitor for a range of behavioral side effects. This will help you to determine the maximum tolerated dose in your experimental setup.

Q3: What are the expected pharmacokinetic parameters for this compound in preclinical species?

This compound is primarily excreted unchanged by the renal system and does not have toxic byproducts.[1]

SpeciesRouteCmaxTmaxHalf-lifeReference
RatIVData not foundData not foundData not found
RatIPData not foundData not foundData not found
CatIVData not foundData not foundData not found
PrimateIVData not foundData not foundData not found

(Further literature search is required to populate this table with specific quantitative data.)

Experimental Protocols

In Vitro: Whole-Cell Patch-Clamp Recording of NMDA-Evoked Currents

This protocol provides a general framework for assessing the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Continuously bubble with 95% O₂ / 5% CO₂.

  • Internal Pipette Solution: (in mM) 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

  • Agonist Solution: aCSF containing a known concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

  • This compound Solution: Prepare a stock solution of this compound in water and dilute to the final desired concentrations in the agonist solution.

2. Electrophysiological Recording:

  • Prepare brain slices or cultured neurons according to standard laboratory protocols.

  • Transfer a slice or coverslip to the recording chamber on the microscope stage and continuously perfuse with aCSF at a constant rate (e.g., 2-3 ml/min).

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Hold the cell at a negative membrane potential (e.g., -70 mV) to relieve the Mg²⁺ block of the NMDA receptor.

  • Apply the agonist solution for a short duration to evoke a stable baseline NMDA current.

  • After establishing a stable baseline, co-apply the agonist solution containing the desired concentration of this compound.

  • Observe the inhibition of the NMDA-evoked current.

  • Wash out the this compound by perfusing with the agonist solution alone and observe the recovery of the current.

  • Repeat with different concentrations of this compound to construct a dose-response curve and determine the IC50.

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

This protocol is a general guide for evaluating the neuroprotective effects of this compound in a rat model of focal cerebral ischemia.

1. Animals and Surgical Preparation:

  • Use adult male rats (e.g., Sprague-Dawley, 250-300g).

  • Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).

  • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

2. MCAO Procedure:

  • Ligate the distal ECA.

  • Introduce a filament (e.g., 4-0 nylon monofilament with a blunted tip) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Confirm occlusion by monitoring cerebral blood flow with laser Doppler flowmetry.

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Suture the incision.

3. Drug Administration:

  • Prepare this compound in sterile saline.

  • Administer this compound via the tail vein at the desired dose and time point (e.g., 30 minutes before MCAO, or immediately upon reperfusion).

4. Post-Operative Care and Assessment:

  • Allow the animal to recover in a heated cage.

  • Perform neurological deficit scoring at 24 and 48 hours post-MCAO.

  • At a predetermined endpoint (e.g., 48 hours), euthanize the animal and perfuse the brain.

  • Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 NMDA Receptor Glutamate->NMDA_Receptor:GluN2 Binds This compound This compound (Competitive Antagonist) This compound->NMDA_Receptor:GluN2 Blocks Glycine Glycine Glycine->NMDA_Receptor:GluN1 Binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB, nNOS) Ca_ion->Downstream_Signaling Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Excitotoxicity Excitotoxicity Downstream_Signaling->Excitotoxicity Excessive Activation

Caption: NMDA Receptor Signaling and this compound Inhibition.

Experimental_Workflow_In_Vitro A Prepare Neuronal Culture or Brain Slices B Establish Whole-Cell Patch-Clamp Recording A->B C Apply NMDA + Glycine (Baseline Current) B->C D Co-apply this compound with NMDA + Glycine C->D E Measure Inhibition of NMDA Current D->E F Washout and Record Recovery E->F G Data Analysis (Dose-Response Curve) F->G

Caption: In Vitro Patch-Clamp Experimental Workflow.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P1 Inconsistent NMDA Current Block C1 Agonist Concentration Variability P1->C1 C2 Poor Solution Exchange P1->C2 C3 Low Seal Resistance P1->C3 C4 Unhealthy Cells P1->C4 S1 Standardize Agonist Concentration C1->S1 S2 Optimize Perfusion System C2->S2 S3 Improve Pipette Fabrication and Sealing C3->S3 S4 Use Healthy Cells with Stable Baselines C4->S4

Caption: Troubleshooting Logic for In Vitro Experiments.

References

Technical Support Center: Ensuring Complete NMDA Receptor Antagonism with Midafotel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Midafotel (also known as SDZ EAA 494 or CPPene), a potent competitive N-methyl-D-aspartate (NMDA) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and competitive antagonist at the NMDA receptor[1][2]. It acts by binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor complex[3]. By competing with the endogenous agonist glutamate, this compound prevents the opening of the ion channel, thereby inhibiting the influx of Ca2+ and Na+ ions that mediate the receptor's excitatory effects[3].

Q2: What is the reported potency of this compound?

This compound has a reported ED50 value of 39 nM for NMDA receptor antagonism[1].

Q3: How should this compound be prepared and stored?

This compound is soluble in water up to 25 mg/mL (99.92 mM), though it may require ultrasonic treatment and warming to fully dissolve. For long-term storage, the solid powder form should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.

Q4: What are the known in vivo effects and potential side effects of this compound?

In animal models, this compound has demonstrated neuroprotective effects in focal cerebral ischemia. However, it can also induce behavioral effects, such as ataxia, hyperlocomotion, and stereotyped behaviors (e.g., head weaving, stereotyped sniffing) at higher doses (e.g., 15 mg/kg, i.p. in rats). These side effects are a known challenge in the development of NMDA receptor antagonists and were a contributing factor to the discontinuation of this compound in clinical trials.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Incomplete or variable antagonism of NMDA receptor activity.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental system. The reported ED50 of 39 nM is a starting point, but the effective concentration can vary depending on the cell type, receptor expression levels, and the concentration of NMDA and co-agonists (glycine or D-serine) used.

  • Possible Cause 2: Issues with this compound solution.

    • Solution: Ensure that this compound is fully dissolved. As it may require sonication and warming, visually inspect the solution for any precipitate. Prepare fresh solutions regularly and store them appropriately in aliquots to avoid degradation from multiple freeze-thaw cycles. The stability of the compound in your specific experimental buffer over the duration of the experiment should also be considered.

  • Possible Cause 3: High concentration of competing agonist (glutamate).

    • Solution: As a competitive antagonist, the efficacy of this compound is dependent on the concentration of the agonist. If you are using exogenous glutamate, consider reducing its concentration. If studying synaptic transmission, high-frequency stimulation may lead to significant glutamate accumulation in the synaptic cleft, which could outcompete this compound.

  • Possible Cause 4: Presence of different NMDA receptor subtypes.

Issue 2: Observed cellular toxicity or off-target effects.

  • Possible Cause 1: Excitotoxicity from prolonged NMDA receptor blockade.

    • Solution: While counterintuitive, complete and prolonged blockade of NMDA receptors can sometimes be detrimental to neuronal health, as a certain level of NMDA receptor activity is important for cell survival. Use the lowest effective concentration of this compound and limit the duration of exposure.

  • Possible Cause 2: Non-specific binding or off-target effects.

    • Solution: While this compound is reported to be selective for the NMDA receptor, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is known that some NMDA receptor antagonists can interact with other neurotransmitter systems, such as the dopaminergic and serotonergic systems. If you suspect off-target effects, consider using a structurally different competitive NMDA receptor antagonist as a control. A comprehensive off-target screening panel could also be employed to identify potential unintended interactions.

Quantitative Data

ParameterValueSpecies/SystemReference
ED50 39 nMNot specified
Solubility 25 mg/mL in H2ONot applicable
Storage (Powder) -20°C (3 years), 4°C (2 years)Not applicable
Storage (Solution) -80°C (6 months), -20°C (1 month)Not applicable

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents

This protocol is adapted for recording NMDA receptor-mediated currents in cultured neurons or brain slices.

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): In mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2/5% CO2.

  • Internal Solution: In mM: 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314. pH adjusted to 7.3 with CsOH.

  • NMDA/Glycine Solution: aCSF containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

  • This compound Stock Solution: 10 mM in water.

Procedure:

  • Prepare brain slices or neuronal cultures according to standard laboratory procedures.

  • Transfer the slice or coverslip with cultured neurons to the recording chamber and continuously perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Voltage-clamp the neuron at a holding potential of -70 mV.

  • To isolate NMDA receptor currents, it is common to block AMPA and kainate receptors with an antagonist like CNQX (e.g., 20 µM) and to use a Mg2+-free aCSF or hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block.

  • Apply the NMDA/glycine solution via a local perfusion system to evoke an inward current (at -70 mV in Mg2+-free aCSF) or an outward current (at +40 mV).

  • After obtaining a stable baseline of NMDA-evoked currents, co-apply this compound at the desired concentration with the NMDA/glycine solution.

  • Record the reduction in the amplitude of the NMDA-evoked current.

  • To determine the IC50, apply a range of this compound concentrations and plot the percentage of inhibition against the log of the concentration.

Calcium Imaging of NMDA Receptor Activity

This protocol describes the use of a ratiometric calcium indicator, Fura-2, to measure changes in intracellular calcium ([Ca2+]i) upon NMDA receptor activation and its blockade by this compound.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): In mM: 137 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH 7.4.

  • NMDA/Glycine Solution: HBS containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

  • This compound Stock Solution: 10 mM in water.

Procedure:

  • Cell Loading:

    • Incubate cultured cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBS for 30-60 minutes at 37°C.

    • Wash the cells with HBS to remove extracellular dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the coverslip with the loaded cells onto the stage of an inverted microscope equipped for fluorescence imaging.

    • Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

    • Establish a stable baseline recording of the 340/380 nm fluorescence ratio.

  • Experiment:

    • Perfuse the cells with the NMDA/glycine solution to induce an increase in the 340/380 ratio, indicating a rise in [Ca2+]i.

    • After a washout period and return to baseline, pre-incubate the cells with the desired concentration of this compound for a few minutes.

    • Co-apply the NMDA/glycine solution with this compound and record the change in the 340/380 ratio. A complete antagonism will result in no change from the baseline.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • Quantify the peak response to NMDA in the absence and presence of this compound.

Radioligand Binding Assay for Competitive Antagonists

This protocol is a general guide for a competitive binding assay using a radiolabeled NMDA receptor antagonist, such as [3H]-CGP 39653, to determine the binding affinity of this compound.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Homogenization buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Radioligand: e.g., [3H]-CGP 39653

  • Non-specific binding control: A high concentration of a non-radiolabeled NMDA antagonist (e.g., 10 µM CGS 19755).

  • This compound solutions of varying concentrations.

Procedure:

  • Membrane Preparation:

    • Homogenize the brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet several times by resuspension and centrifugation to remove endogenous glutamate.

  • Binding Assay:

    • In each assay tube, add the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and either buffer (for total binding), the non-specific binding control, or a specific concentration of this compound.

    • Incubate the tubes at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 of this compound.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 This compound This compound This compound->NMDAR Competitively Blocks Glutamate Binding IonChannel Ion Channel Opening NMDAR->IonChannel Activation Ca_Influx Ca2+ Influx IonChannel->Ca_Influx Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB, nNOS) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Gene Gene Expression Downstream->Gene

Caption: NMDA Receptor Signaling and Competitive Antagonism by this compound.

Experimental_Workflow Start Start: Assess NMDA Receptor Function Prepare Prepare Cells/Tissue (e.g., Neuronal Culture, Brain Slice) Start->Prepare Assay Choose Assay: Electrophysiology or Calcium Imaging Prepare->Assay Ephys Whole-Cell Patch-Clamp Assay->Ephys Electrophysiology CaImaging Calcium Imaging (Fura-2) Assay->CaImaging Calcium Imaging Baseline Establish Stable Baseline (NMDA-evoked currents or Ca2+ transient) Ephys->Baseline CaImaging->Baseline Apply_this compound Apply this compound at Desired Concentration Baseline->Apply_this compound Measure Measure NMDA Receptor Activity in Presence of this compound Apply_this compound->Measure Analyze Analyze Data: Calculate % Inhibition, IC50 Measure->Analyze

Caption: Experimental Workflow for Evaluating this compound Efficacy.

Troubleshooting_Tree Start Incomplete NMDA Receptor Antagonism Observed Check_Conc Is this compound concentration optimal? Start->Check_Conc Dose_Response Perform Dose-Response Curve Check_Conc->Dose_Response No Check_Sol Is the this compound solution properly prepared and stored? Check_Conc->Check_Sol Yes Dose_Response->Check_Sol Prep_Sol Prepare fresh solution, ensure complete dissolution, aliquot and store correctly. Check_Sol->Prep_Sol No Check_Agonist Is the agonist (glutamate) concentration too high? Check_Sol->Check_Agonist Yes Prep_Sol->Start Reduce_Agonist Reduce exogenous glutamate concentration or consider glutamate accumulation. Check_Agonist->Reduce_Agonist Yes Check_Subtype Could receptor subtype differences be a factor? Check_Agonist->Check_Subtype No Reduce_Agonist->Start Investigate_Subtype Characterize NMDA receptor subunit expression in your model. Check_Subtype->Investigate_Subtype Yes End Complete Antagonism Achieved Check_Subtype->End No Investigate_Subtype->End

Caption: Troubleshooting Decision Tree for Incomplete this compound Blockade.

References

Interpreting unexpected results with Midafotel

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Midafotel (CPPene; SDZ EAA 494). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during experiments with this potent, competitive NMDA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1] It was initially developed for its potential therapeutic effects in conditions associated with excitotoxicity, such as epilepsy and neuropathic pain. By binding to the NMDA receptor, this compound blocks the action of the excitatory neurotransmitter glutamate, thereby reducing neuronal excitation.

Q2: Why was this compound discontinued in clinical trials?

A2: Despite promising preclinical results in models of ischemia and epilepsy, this compound was withdrawn from clinical trials.[1] The primary reasons for its discontinuation were a lack of demonstrated efficacy in providing neuroprotection or treating epilepsy in humans, coupled with a significant profile of adverse side effects that led to a high rate of patient withdrawal from the trials.[1]

Q3: What are the most common unexpected or adverse effects observed with this compound and similar NMDA antagonists?

A3: Clinical trials with competitive NMDA antagonists, including compounds similar to this compound like Selfotel, have reported a range of neuropsychiatric and systemic side effects. These can include agitation, hallucinations, confusion, paranoia, delirium, sedation, and ataxia.[1][2] In some instances, a paradoxical increase in seizure activity has been observed.

Q4: Is it possible for this compound to worsen neuronal damage or seizures?

A4: Yes, paradoxically, NMDA receptor antagonists like this compound can sometimes exacerbate neuronal excitability and, in some contexts, seizures. This is thought to occur through a mechanism of disinhibition, where the antagonist preferentially blocks NMDA receptors on inhibitory GABAergic interneurons. This reduction in inhibitory tone can lead to a net increase in the activity of excitatory pyramidal neurons, potentially causing hyperexcitability.

Troubleshooting Unexpected Results

This section provides guidance on interpreting and troubleshooting specific unexpected outcomes you may encounter during your experiments with this compound.

Issue 1: Observation of increased neuronal excitability or seizure-like activity in in vivo or in vitro models.
  • Possible Cause: As mentioned in the FAQs, NMDA receptor antagonists can induce a paradoxical hyperexcitability. This is often attributed to the disinhibition of principal excitatory neurons due to the blockade of NMDA receptors on inhibitory interneurons. GABAergic interneurons can be more sensitive to NMDA receptor blockade, leading to a reduction in their inhibitory output and a subsequent increase in the firing of excitatory neurons.

  • Troubleshooting Steps:

    • Re-evaluate Dosage: The effect of this compound can be highly dose-dependent. A lower dose may achieve the desired antagonism of excitotoxicity without causing significant disinhibition. Consider performing a dose-response curve to identify the optimal therapeutic window for your model.

    • Analyze Interneuron Activity: If your experimental setup allows, directly measure the activity of inhibitory interneurons (e.g., through targeted electrophysiological recordings). A decrease in their firing rate concurrent with an increase in principal cell activity would support the disinhibition hypothesis.

    • Consider the Model: The paradoxical effects of NMDA antagonists can be model-dependent. For instance, in the stargazer mouse model of absence epilepsy, NMDA receptor blockade exacerbates seizures due to an underlying impairment in AMPA receptor trafficking on interneurons, making them more reliant on NMDA receptors for activation.

Issue 2: Lack of neuroprotective effect in an excitotoxicity model.
  • Possible Cause: The therapeutic window for neuroprotection with NMDA receptor antagonists can be narrow. The timing of administration relative to the excitotoxic insult is critical. Furthermore, complete blockade of NMDA receptors may not be beneficial, as a certain level of NMDA receptor activity is important for neuronal survival and the activation of "pro-survival" genes.

  • Troubleshooting Steps:

    • Optimize Treatment Timing: In models of acute excitotoxicity, such as ischemia, administer this compound prior to or immediately following the insult. Delayed administration may be ineffective.

    • Assess Neuronal Viability Carefully: Utilize multiple, complementary assays to assess cell death (e.g., LDH release for necrosis, TUNEL staining or caspase-3 activity for apoptosis).

    • Investigate Pro-Survival Pathways: Analyze the expression or activation of pro-survival signaling molecules (e.g., p-CREB, BDNF) to determine if this compound is inadvertently suppressing these pathways at the concentration used. Low, preconditioning doses of NMDA have been shown to be neuroprotective by enhancing neuronal firing and activating these pathways.

Issue 3: Psychotomimetic-like behaviors observed in animal models (e.g., hyperactivity, stereotypy).
  • Possible Cause: The psychotomimetic effects of NMDA receptor antagonists are well-documented and are a primary reason for their clinical failure. These effects are believed to be linked to the disinhibition of cortical circuits and the excessive release of acetylcholine and glutamate.

  • Troubleshooting Steps:

    • Behavioral Phenotyping: Carefully characterize the observed behaviors using a battery of established tests for psychotomimetic-like activity in rodents (e.g., open field test for hyperactivity, prepulse inhibition for sensory-motor gating deficits).

    • Neurochemical Analysis: If possible, use techniques like in vivo microdialysis to measure neurotransmitter levels (glutamate, GABA, acetylcholine) in relevant brain regions (e.g., prefrontal cortex, hippocampus) following this compound administration. An increase in glutamate and acetylcholine release would be consistent with the proposed mechanism.

    • Co-administration of other agents: Research has shown that the neurotoxic and some behavioral effects of NMDA antagonists can be mitigated by co-administration of agents like anticholinergics or GABA-A receptor modulators (e.g., benzodiazepines). This could be explored in your experimental design to isolate the desired therapeutic effect.

Data Presentation

Clinical Adverse Events with Competitive NMDA Antagonists

The following table summarizes the adverse events observed in a Phase IIa clinical trial of Selfotel, a competitive NMDA receptor antagonist with a similar mechanism of action to this compound, in patients with acute ischemic stroke.

Adverse EventPlacebo (n=8)1.0 mg/kg (n=6)1.5 mg/kg (n=7)1.75 mg/kg (n=5)2.0 mg/kg (n=6)
Agitation 01436
Hallucinations 01436
Confusion 01436
Paranoia 00124
Delirium 00123

Data adapted from a study on Selfotel in patients with acute ischemic stroke.

Preclinical Anticonvulsant Efficacy of this compound (CPPene)

The following table presents the effective dose (ED50) of this compound (referred to as CPPene) and other competitive NMDA antagonists in preventing clonic seizures induced by auditory stimulation in genetically epilepsy-prone rats.

CompoundAdministrationED50 (µmol/kg)
CPPene (this compound) Intraperitoneal11.6
CPPene (this compound) Oral38.4
CGP 37849 Intraperitoneal12.5
CGP 39551 Intraperitoneal14.2
(-)-CPP Intraperitoneal48.2
(+)-CPP Intraperitoneal196
2AP7 Intraperitoneal384

Data from a study on the anticonvulsant activity of competitive NMDA antagonists in genetically epilepsy-prone rats.

Experimental Protocols

Protocol 1: In Vitro Neuronal Viability Assay to Assess Neuroprotection

This protocol describes a method to assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical neuron cultures.

  • Cell Culture: Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well. Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 12-14 days.

  • This compound Pre-treatment: Prepare a stock solution of this compound in sterile water. On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Incubate for 1 hour.

  • NMDA-induced Excitotoxicity: Add NMDA to the wells to a final concentration of 100 µM, along with 10 µM glycine as a co-agonist.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Assessment of Cell Viability:

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and necrosis, using a commercially available kit.

    • MTT Assay: Assess metabolic activity as an indicator of cell viability. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals and measure absorbance at 570 nm.

  • Data Analysis: Normalize the results to control wells (no NMDA, no this compound) and express cell viability as a percentage of the control.

Protocol 2: In Vivo Model of Transient Focal Cerebral Ischemia

This protocol outlines the middle cerebral artery occlusion (MCAO) model in rats to study the neuroprotective effects of this compound in stroke.

  • Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • MCAO Procedure:

    • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and the ECA.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA and advance it until it blocks the origin of the middle cerebral artery (MCA).

  • This compound Administration: Administer this compound or vehicle (saline) intravenously at the desired dose (e.g., 10 mg/kg) immediately after the onset of occlusion.

  • Reperfusion: After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Neurological Assessment: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement:

    • Euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

    • Remove the brain and section it into 2 mm coronal slices.

    • Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area will appear white, while viable tissue will be red.

    • Quantify the infarct volume using image analysis software.

Mandatory Visualizations

NMDA_Excitotoxicity_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Excess Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Ca_ion Ca2+ NMDA_R->Ca_ion Ca2+ Influx AMPA_R AMPA Receptor AMPA_R->NMDA_R Depolarization (removes Mg2+ block) Ca_channel Voltage-gated Ca2+ Channels Ca_channel->Ca_ion Ca2+ Influx nNOS nNOS Ca_ion->nNOS Activates Xanthine_Oxidase Xanthine Oxidase Ca_ion->Xanthine_Oxidase Activates Calpains Calpains Ca_ion->Calpains Activates Mitochondria Mitochondria Ca_ion->Mitochondria Overload NO Nitric Oxide (NO) nNOS->NO ROS Reactive Oxygen Species (ROS) NO->ROS Forms Peroxynitrite Xanthine_Oxidase->ROS Apoptosis Apoptosis Calpains->Apoptosis Protease Activation Caspases Caspases Caspases->Apoptosis Execution ROS->Apoptosis Oxidative Stress Mitochondria->Caspases Release of cytochrome c Mitochondria->ROS Damage leads to Glutamate->NMDA_R Binds & Activates Glutamate->AMPA_R Binds & Activates This compound This compound This compound->NMDA_R Blocks

Caption: NMDA Receptor-Mediated Excitotoxicity Signaling Pathway.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., increased excitability) Question1 Is the dose within the expected therapeutic range? Start->Question1 Action1 Perform Dose-Response Experiment Question1->Action1 No Question2 Is the timing of administration optimal for the model? Question1->Question2 Yes Action1->Question2 Action2 Adjust Treatment Timing Protocol Question2->Action2 No Question3 Could disinhibition of excitatory neurons be the cause? Question2->Question3 Yes Action2->Question3 Action3 Measure Interneuron Activity (e.g., electrophysiology) Question3->Action3 Yes Hypothesis2 Hypothesis: Ineffective Neuroprotection Question3->Hypothesis2 No Hypothesis1 Hypothesis: Paradoxical Excitability Action3->Hypothesis1 End Interpretation of Results Hypothesis1->End Hypothesis2->End

Caption: Troubleshooting Workflow for Unexpected Results with this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Midafotel and Other Competitive NMDA Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Midafotel (also known as CPPene or SDZ EAA 494), a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other notable competitive antagonists. The information is supported by experimental data from preclinical studies and aims to assist researchers in evaluating the therapeutic potential and limitations of these compounds.

Introduction to Competitive NMDA Antagonists

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity, a key factor in the pathophysiology of several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Competitive NMDA antagonists act by binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate.[1] this compound emerged as a potent and selective competitive NMDA antagonist with early promise in preclinical models of epilepsy and ischemia.[2] However, its clinical development was halted due to a lack of efficacy and significant adverse effects in human trials.[2] This guide will delve into the comparative efficacy of this compound and other key competitive NMDA antagonists, presenting data on their binding affinities and in vivo potencies.

Data Presentation

Table 1: Comparative Binding Affinities of Competitive NMDA Antagonists

The following table summarizes the inhibitory constants (Ki) of this compound and other competitive NMDA antagonists, indicating their affinity for the NMDA receptor. Lower Ki values represent higher binding affinity.

CompoundKi (nM)Radioligand DisplacedTissue SourceReference
This compound (D-CPP-ene) 39 (ED50)-Rat Neocortical Slices[3]
CGP 37849 35[3H]-CPPRat Brain PSD
CGS 19755 (Selfotel) 50 (IC50)[3H]-CPPRat Striatal Slices
CPP ----
D-AP5 ----

Note: Data for CPP and D-AP5 were often used as comparators but specific Ki values from the same direct comparative studies were not consistently available in the reviewed literature.

Table 2: Comparative Anticonvulsant Efficacy of Competitive NMDA Antagonists

This table presents the median effective dose (ED50) of this compound and other competitive NMDA antagonists in various animal models of epilepsy. Lower ED50 values indicate higher anticonvulsant potency.

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
This compound (CPPene) Audiogenic Seizures (Rats)Intraperitoneal3.3
This compound (CPPene) Audiogenic Seizures (Rats)Oral-
CGP 37849 Maximal Electroshock (Mice)Oral21
CGP 39551 Maximal Electroshock (Mice)Oral4
CGS 19755 (Selfotel) Maximal Electroshock (Mice)Intraperitoneal2.0
CGS 19755 (Selfotel) Maximal Electroshock (Rats)Intraperitoneal3.8
CPP Audiogenic Seizures (DBA/2 Mice)Intraperitoneal1.5
CPP NMDA-induced Seizures (CF-1 Mice)Intraperitoneal1.9

Experimental Protocols

Radioligand Binding Assays for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of competitive NMDA antagonists for the NMDA receptor.

Methodology:

  • Tissue Preparation: Postsynaptic density (PSD) fractions or crude synaptic membranes are prepared from specific brain regions (e.g., rat cerebral cortex or hippocampus) through a series of homogenization and centrifugation steps.

  • Incubation: A constant concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]-CPP or [3H]-CGS 19755) is incubated with the prepared brain tissue membranes in a suitable buffer.

  • Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound, CGP 37849) are added to the incubation mixture to compete with the radioligand for binding to the NMDA receptor.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Maximal Electroshock (MES) Seizure Model

Objective: To assess the ability of a compound to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.

Methodology:

  • Animals: Male mice (e.g., CF-1 strain, 20-25 g) or rats (e.g., Sprague-Dawley, 150-200 g) are used.

  • Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneal or oral) at various doses to different groups of animals. A vehicle control group receives the vehicle alone.

  • Time of Peak Effect: The MES test is conducted at the predetermined time of peak effect of the drug.

  • Stimulation: A maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through corneal or ear clip electrodes. A topical anesthetic is applied to the eyes before placing the corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is calculated. The ED50, the dose that protects 50% of the animals, is determined using probit analysis.

Audiogenic Seizure Model in Genetically Epilepsy-Prone Rats

Objective: To evaluate the anticonvulsant efficacy of a compound in a genetic model of reflex epilepsy.

Methodology:

  • Animals: Genetically epilepsy-prone rats (e.g., Krushinsky-Molodkina strain) that consistently exhibit seizures in response to a specific auditory stimulus are used.

  • Drug Administration: The test compound or vehicle is administered to the animals at various doses and routes.

  • Auditory Stimulation: At the time of expected peak drug effect, the rat is placed in a sound-attenuating chamber. A high-intensity sound (e.g., 100-120 dB) from a bell or a specific frequency generator is presented for a fixed duration (e.g., 60 seconds).

  • Seizure Scoring: The behavioral response of the animal is observed and scored based on a predefined scale, which typically includes wild running, clonic convulsions, and tonic convulsions.

  • Data Analysis: The ability of the compound to prevent or reduce the severity of the audiogenic seizure is determined. The ED50 for the suppression of a specific seizure component (e.g., clonic or tonic phase) is calculated.

Mandatory Visualization

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound (Competitive Antagonist) This compound->NMDA_Receptor Blocks Glutamate Binding Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (CaMKII, CREB, etc.) Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity Excitotoxicity Excitotoxicity Signaling_Cascades->Excitotoxicity Excessive Activation

Caption: NMDA Receptor Signaling Pathway and Site of Action for this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Trials (Hypothetical) Binding_Assay Radioligand Binding Assay (Determine Ki) Animal_Model Select Animal Model (e.g., MES, Audiogenic Seizure) Binding_Assay->Animal_Model Informs Dose Selection Neuroprotection_Assay Neuronal Culture (Assess Neuroprotection) Neuroprotection_Assay->Animal_Model Drug_Admin Administer Compound (Varying Doses) Animal_Model->Drug_Admin Seizure_Induction Induce Seizures (Electrical or Auditory Stimulus) Drug_Admin->Seizure_Induction Observation Observe and Score (Seizure Severity) Seizure_Induction->Observation ED50_Calc Calculate ED50 Observation->ED50_Calc Phase_I Phase I (Safety in Healthy Volunteers) ED50_Calc->Phase_I Promising Preclinical Data Phase_II Phase II (Efficacy and Dosing in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy and Safety) Phase_II->Phase_III

Caption: General Experimental Workflow for Evaluating NMDA Antagonists.

Antagonist_Comparison cluster_compounds NMDA_Antagonists Competitive NMDA Receptor Antagonists This compound This compound (CPPene) NMDA_Antagonists->this compound CGP_37849 CGP 37849 NMDA_Antagonists->CGP_37849 CGS_19755 CGS 19755 (Selfotel) NMDA_Antagonists->CGS_19755 CPP CPP NMDA_Antagonists->CPP Efficacy_Comparison Efficacy Metrics This compound->Efficacy_Comparison Compared in terms of CGP_37849->Efficacy_Comparison CGS_19755->Efficacy_Comparison CPP->Efficacy_Comparison Binding_Affinity Binding_Affinity Efficacy_Comparison->Binding_Affinity (Ki values) Anticonvulsant_Potency Anticonvulsant_Potency Efficacy_Comparison->Anticonvulsant_Potency (ED50 values)

References

Validating the Neuroprotective Effects of Midafotel: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Midafotel (also known as CPPene or SDZ EAA 494) is a potent and competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective properties in various preclinical models of neurological injury.[1] By blocking the NMDA receptor, this compound aims to mitigate the excitotoxic cascade, a primary mechanism of neuronal damage in conditions like stroke, traumatic brain injury, and spinal cord injury. This guide provides an objective comparison of this compound's performance with other neuroprotective agents, supported by experimental data, and details the methodologies used in these critical studies.

Mechanism of Action: Targeting Excitotoxicity

Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, particularly the NMDA receptor, leads to a massive influx of calcium ions (Ca2+). This overload triggers a cascade of detrimental intracellular events, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in neuronal death. This compound competitively inhibits the binding of glutamate to the NMDA receptor, thereby preventing this harmful cascade.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Opens Channel This compound This compound This compound->NMDA_R Blocks Downstream Activation of Proteases, Lipases, ROS Production Ca_Influx->Downstream Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Apoptosis Neuronal Death Downstream->Apoptosis Mito_Dys->Apoptosis

Figure 1: this compound's mechanism of action.

Performance in Preclinical Models

This compound has been evaluated in several models of acute neuronal injury, with the most comprehensive data available for focal cerebral ischemia (stroke).

Focal Cerebral Ischemia (Stroke)

Studies in rodent models of stroke, typically induced by middle cerebral artery occlusion (MCAO), have demonstrated the neuroprotective potential of this compound. A key study investigated its efficacy in both adult and aged rats, a critical consideration for the clinical relevance of stroke research.[2]

Comparative Efficacy of this compound in Ischemic Stroke

Model Treatment Group N Outcome Measure Result
Adult Rats (11-17 months) Untreated 8 Infarct Volume (% of Hemisphere) 30.9 ± 0.7
d-CPPene (this compound) 8 Infarct Volume (% of Hemisphere) 20.7 ± 3.2*
Aged Rats (28-36 months) Untreated - Infarct Volume (% of Hemisphere) 40.5 ± 2.6
d-CPPene (this compound) - Infarct Volume (% of Hemisphere) 33.0 ± 1.8*

*p<0.05 compared to untreated group. Data from a study on focal cerebral ischemia in rats.[2]

The data indicates that this compound significantly reduced infarct volume in both adult and aged animals, although the extent of infarction was greater in the aged cohort.[2] This highlights the importance of considering age as a variable in preclinical neuroprotection studies.

When compared to other NMDA antagonists like Dizocilpine (MK-801), both have shown efficacy in preclinical models. However, MK-801 is a non-competitive antagonist that acts as an open-channel blocker.[3] While direct comparative studies in stroke models are limited, a study in a status epilepticus model found MK-801 to be more potent than this compound (CPP) in terminating seizures.

Comparison of NMDA Antagonists in Status Epilepticus

Drug Class ED₅₀ (mg/kg) Maximal Effective Dose (mg/kg)
This compound (CPP) Competitive Antagonist 6.4 15
Dizocilpine (MK-801) Non-competitive Antagonist 1.4 2

Data from a study on prolonged status epilepticus in rats.

Spinal Cord and Traumatic Brain Injury

While the principle of mitigating excitotoxicity is relevant to spinal cord injury (SCI) and traumatic brain injury (TBI), specific preclinical data for this compound in these models is less abundant in the public domain. Other NMDA antagonists, such as Memantine and Amantadine, have been investigated in SCI models with varying results. For instance, Memantine failed to show a protective effect in experimental SCI, potentially due to insufficient affinity for spinal cord NMDA receptors. This underscores the importance of receptor subtype specificity and drug distribution in different CNS tissues.

Experimental Protocols

Reproducibility is paramount in preclinical research. Below are detailed methodologies for key experiments cited in the evaluation of neuroprotective agents.

Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

This is a widely used model to mimic human ischemic stroke.

  • Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used. For studies on aging, aged rats (e.g., 28-36 months) are included.

  • Anesthesia: Anesthesia is induced and maintained, for example, with isoflurane.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The CCA and ECA are ligated.

    • An intraluminal filament (e.g., a 4-0 nylon suture with a blunted tip) is introduced into the ICA and advanced to occlude the origin of the middle cerebral artery (MCA).

    • For transient ischemia, the filament is withdrawn after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent ischemia, it is left in place.

  • Drug Administration:

    • This compound (d-CPPene) can be administered intravenously. For example, a pretreatment of 15 mg/kg 15 minutes before MCAO, followed by an infusion of 0.17 mg/kg/min for the duration of the experiment.

  • Outcome Assessment:

    • Infarct Volume: 24 hours post-MCAO, animals are euthanized, and brains are sectioned. Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area pale. The infarct volume is then calculated.

    • Cerebral Edema: Assessed by measuring the specific gravity of brain tissue samples from the ischemic and non-ischemic hemispheres.

    • Neurological Deficit Scoring: Behavioral tests are performed to assess motor and neurological function.

MCAO_Workflow start Start: Animal Preparation (e.g., Adult Male Rat) anesthesia Anesthesia start->anesthesia surgery Surgical Procedure: Expose Carotid Arteries anesthesia->surgery occlusion MCA Occlusion: Insert Intraluminal Filament surgery->occlusion treatment Administer Treatment (e.g., this compound or Vehicle) occlusion->treatment reperfusion Reperfusion (Withdraw Filament) treatment->reperfusion recovery Post-operative Recovery reperfusion->recovery assessment Endpoint Assessment (24h): - Infarct Volume (TTC) - Neurological Score - Histology recovery->assessment end End: Data Analysis assessment->end

Figure 2: Experimental workflow for the MCAO model.

Translational Challenges and Conclusion

Despite promising results in preclinical models, including in aged animals, this compound (CPPene) was removed from clinical trials. The trials failed to demonstrate significant neuroprotection and were associated with side effects that led to high patient withdrawal rates. This translational failure, common to many NMDA antagonists, may be attributed to several factors:

  • Narrow Therapeutic Window: The window for effective intervention after an ischemic event is very short.

  • Dual Role of Glutamate: While excessive glutamate is excitotoxic, a certain level is necessary for normal neuronal function and may activate "pro-survival" genes. Broadly antagonizing NMDA receptors may interfere with these protective mechanisms.

  • Clinical Trial Design: The heterogeneity of human stroke and the difficulty in initiating treatment early enough pose significant challenges for clinical trials of neuroprotective agents.

References

Midafotel's Selectivity Profile: A Comparative Analysis of Cross-reactivity with Glutamate Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of Midafotel (also known as SDZ EAA 494) across the primary ionotropic glutamate receptor subtypes: NMDA, AMPA, and kainate receptors. The data presented underscores this compound's high selectivity for the NMDA receptor, a critical characteristic for its mechanism of action and therapeutic potential.

High Affinity and Antagonism at the NMDA Receptor

This compound is a potent and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Early in its development, in vitro studies established its high affinity for this receptor.[1] Electrophysiological experiments demonstrated that this compound effectively inhibits NMDA-induced depolarizations in neuronal preparations.[3]

The primary mechanism of action involves this compound binding to the glutamate recognition site on the NMDA receptor, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor's ion channel. This competitive antagonism blocks the influx of Ca2+ and Na+ ions that would normally occur upon receptor activation.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds & Activates This compound This compound This compound->NMDA_Receptor Competitively Binds & Blocks Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Channel Opening Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Ca_Influx->Cellular_Response Initiates

Comparative Binding Affinity Across Glutamate Receptors

A key aspect of this compound's pharmacological profile is its remarkable selectivity for the NMDA receptor over other ionotropic glutamate receptors, namely AMPA and kainate receptors. A comprehensive pharmacological characterization of this compound found it to have no significant action on other receptors, including AMPA and kainate receptors, in radioligand binding assays. This high degree of selectivity is crucial as it minimizes off-target effects that could arise from interactions with other neurotransmitter systems.

Receptor SubtypeThis compound Binding Affinity/ActivityReference CompoundReference Compound Affinity
NMDA pKi = 7.5--
AMPA No significant action reportedCNQXKi = ~0.3 µM
Kainate No significant action reportedCNQXKi = ~0.3 µM

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. CNQX is a well-characterized competitive antagonist at AMPA and kainate receptors and is provided for comparative purposes.

Glutamate_Receptor_Family cluster_this compound This compound Interaction Glutamate_Receptors Ionotropic Glutamate Receptors NMDA_Receptor NMDA Receptor Glutamate_Receptors->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate_Receptors->AMPA_Receptor Kainate_Receptor Kainate Receptor Glutamate_Receptors->Kainate_Receptor This compound This compound This compound->NMDA_Receptor High Affinity Antagonist This compound->AMPA_Receptor No Significant Interaction This compound->Kainate_Receptor No Significant Interaction

Experimental Protocols

The determination of this compound's binding affinity and selectivity for different glutamate receptors is typically achieved through radioligand binding assays.

Radioligand Competition Binding Assay

This method is used to determine the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Membrane Preparation:

  • Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer (e.g., Tris-HCl).

  • The homogenate is centrifuged to pellet the cell membranes, which contain the glutamate receptors.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Assay Incubation:

  • A fixed concentration of a radiolabeled ligand specific for the NMDA receptor (e.g., [3H]CGP 39653) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

  • To determine non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of a known NMDA receptor agonist or antagonist (e.g., L-glutamate).

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. A similar protocol would be followed for AMPA and kainate receptors, using their respective specific radioligands (e.g., [3H]AMPA and [3H]kainate).

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (from brain tissue) Start->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Increasing [this compound] Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Quantification Scintillation Counting (Measures radioactivity) Filtration->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Conclusion

The available pharmacological data strongly indicates that this compound is a highly selective competitive antagonist for the NMDA receptor. Its lack of significant interaction with AMPA and kainate receptors at concentrations where it potently blocks NMDA receptors is a defining feature of its selectivity profile. This high degree of specificity makes this compound a valuable tool for research into the physiological and pathological roles of the NMDA receptor and has been a cornerstone of its investigation as a potential therapeutic agent.

References

A Comparative In Vivo Analysis of Midafotel and Ketamine: Efficacy, Side Effects, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Midafotel (also known as CPPene or SDZ EAA 494) and ketamine, two N-methyl-D-aspartate (NMDA) receptor antagonists. While both compounds target the same receptor, their distinct mechanisms of action, preclinical efficacy, and clinical side effect profiles warrant a detailed comparative analysis for researchers in neuropharmacology and drug development. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant pathways and workflows.

Executive Summary

This compound, a competitive NMDA receptor antagonist, showed initial promise in preclinical models of excitotoxicity, epilepsy, and neuropathic pain. However, its development was halted due to a lack of significant clinical efficacy and a challenging side effect profile. In contrast, ketamine, a non-competitive NMDA receptor antagonist, is an established anesthetic and has gained significant attention for its rapid-acting antidepressant effects. While also associated with a range of side effects, its clinical utility in specific indications is well-documented. This guide delves into the in vivo data that delineates the divergent paths of these two NMDA receptor modulators.

Mechanism of Action

Both this compound and ketamine exert their primary effects by modulating the activity of the NMDA receptor, a critical component of excitatory synaptic transmission in the central nervous system. However, their modes of interaction with the receptor are fundamentally different.

This compound is a competitive antagonist at the NMDA receptor[1]. It competes with the endogenous agonist, glutamate, for binding to the glutamate recognition site on the NMDA receptor complex. By occupying this site, this compound prevents glutamate from activating the receptor, thereby reducing the influx of calcium ions and mitigating excitotoxic neuronal damage.

Ketamine , on the other hand, is a non-competitive antagonist[2]. It binds to a site within the NMDA receptor's ion channel (the phencyclidine [PCP] site), physically blocking the passage of ions even when glutamate and the co-agonist glycine are bound to their respective sites[2]. This "open-channel blockade" is voltage-dependent, meaning ketamine's blocking action is more pronounced when the neuron is depolarized.

Beyond its primary action on the NMDA receptor, ketamine's pharmacological profile is more complex, involving interactions with opioid, monoaminergic, and cholinergic receptors[3][4]. This broader receptor engagement likely contributes to its diverse clinical effects, including analgesia, anesthesia, and its unique antidepressant properties.

cluster_this compound This compound (Competitive Antagonist) cluster_ketamine Ketamine (Non-Competitive Antagonist) M This compound NMDAR_M NMDA Receptor (Glutamate Site) M->NMDAR_M Competes with Glutamate and Blocks Binding G Glutamate G->NMDAR_M Binds K Ketamine NMDAR_K NMDA Receptor (Channel Pore) K->NMDAR_K Blocks Open Channel Glutamate_K Glutamate Glutamate_K->NMDAR_K Binds and Opens Channel

Fig. 1: Mechanisms of NMDA Receptor Antagonism.

In Vivo Efficacy: A Comparative Overview

Direct comparative studies of this compound and ketamine in the same in vivo models are scarce. The following tables summarize available quantitative data from separate studies in key therapeutic areas.

Neuroprotection in Focal Cerebral Ischemia
CompoundAnimal ModelDosing RegimenKey FindingReference
This compound Rat (MCAO)4.5 mg/kg IV bolus + 3 mg/kg/hr infusion29% reduction in hemispheric infarct volume
Rat (MCAO)4.5 mg/kg IV bolus + 3 mg/kg/hr infusion37% reduction in total infarct volume
Cat (MCAO)15 mg/kg IV bolus + 170 µg/kg/min infusion>75% reduction in cortical infarct volume
Ketamine Rat (MCAO)180 mg/kg IPSignificant reduction in volume of hemorrhagic necrosis (from 147.4 to 88.0 mm³)
Rat (MCAO)Combination with nicotinamideDecreased infarct volume to 83.8 mm³ (from 223.8 mm³ in controls)

Note: Direct comparison of efficacy is challenging due to differences in animal models, dosing, and outcome measures.

Anticonvulsant Activity
CompoundAnimal ModelEndpointEfficacy (ED50)Reference
This compound Rodent (Maximal Electroshock Seizure)Protection against tonic hindlimb extension~16 mg/kg (oral)
Ketamine Mouse (Maximal Electroshock Seizure)Protection against hindlimb extensor phaseDose-dependent protection (5-50 mg/kg IP)

Note: A specific ED50 for ketamine in the MES test was not consistently found in the reviewed literature, though dose-dependent efficacy is reported.

Side Effect Profile

The clinical development of this compound was ultimately halted due to its unfavorable side effect profile. Ketamine, while also having notable side effects, has found clinical utility at sub-anesthetic doses where these effects are manageable and transient.

Preclinical Side Effects (Rodents)
CompoundObserved Side EffectsQuantitative DataReference
This compound Muscle relaxation, ataxia, flattened body posture, memory impairment, locomotor stimulationOccurred at supra-anticonvulsant doses
Ketamine Hyperlocomotion, ataxiaIncreased locomotor activity at 50 mg/kg IP in rats
Dose-dependent increase in locomotor activity (10-40 mg/kg)
Clinical Side Effects
Side EffectThis compound (Epilepsy Patients)Ketamine (Depression Patients)
Neurological/Cognitive Poor concentration (8/8), sedation (7/8), ataxia (6/8), dysarthria (2/8), amnesia (2/8)Feeling "strange/loopy" (>50%), visual distortions (>50%), difficulty speaking (>50%), numbness (>50%), dissociation, headache, dizziness
Psychiatric Depression (3/8)Anxiety, transient psychotomimetic effects
Cardiovascular Not specified in detailTransient increase in blood pressure
Gastrointestinal Not specified in detailNausea

Data for this compound from a trial in 8 patients with intractable epilepsy. Data for ketamine from a pooled analysis of studies with over 180 participants.

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is widely used to induce focal cerebral ischemia, mimicking human stroke.

MCAO_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative A Anesthetize Rat (e.g., isoflurane) B Place in Supine Position A->B C Midline Neck Incision B->C D Expose and Isolate Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA) C->D E Ligate Distal ECA D->E F Temporarily Clamp CCA and ICA E->F G Insert Filament into ECA Stump F->G H Advance Filament into ICA to Occlude Middle Cerebral Artery (MCA) G->H I Suture Neck Incision H->I J Allow to Recover from Anesthesia I->J K Assess Neurological Deficits J->K L Sacrifice and Analyze Brain Tissue (e.g., TTC staining for infarct volume) K->L

Fig. 2: Workflow for MCAO Surgery in Rats.

Materials: Anesthesia (e.g., isoflurane), surgical instruments, operating microscope, nylon monofilament suture (e.g., 4-0), 2,3,5-triphenyltetrazolium chloride (TTC) for staining.

Procedure:

  • Anesthetize the rat and place it in a supine position.

  • Make a midline incision in the neck to expose the carotid artery.

  • Carefully dissect and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Temporarily clamp the CCA and ICA.

  • Introduce a nylon monofilament suture through an incision in the ECA stump.

  • Advance the filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.

  • Suture the incision and allow the animal to recover.

  • At a predetermined time point (e.g., 24 hours), assess neurological deficits and then sacrifice the animal for brain tissue analysis.

  • Brains are sectioned and stained with TTC to visualize and quantify the infarct volume.

Maximal Electroshock Seizure (MES) Test in Rodents

This test is a standard preclinical model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.

MES_Workflow A Administer Test Compound (e.g., this compound or Ketamine) or Vehicle B Wait for Time of Peak Effect A->B C Apply Corneal or Auricular Electrodes B->C D Deliver Electrical Stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) C->D E Observe Seizure Behavior D->E F Record Presence or Absence of Tonic Hindlimb Extension E->F G Calculate ED50 (Dose protecting 50% of animals) F->G

Fig. 3: Workflow for the MES Test in Rodents.

Materials: Electroconvulsive shock apparatus, corneal or ear clip electrodes, electrolyte solution.

Procedure:

  • Administer the test compound or vehicle to the animal (e.g., mouse or rat) via the desired route (e.g., intraperitoneal, oral).

  • At the predetermined time of peak effect for the compound, an electrical stimulus is delivered.

  • For corneal stimulation, a drop of electrolyte solution is applied to the eyes before placing the electrodes.

  • A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.

  • The animal is observed for the presence of a tonic hindlimb extension seizure.

  • The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

  • The dose that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated.

Rotarod Test for Motor Coordination

This test is used to assess motor coordination, balance, and motor learning, and can be used to quantify motor-impairing side effects of drugs.

Materials: Rotarod apparatus with a rotating rod.

Procedure:

  • Acclimatize the animals to the testing room and the rotarod apparatus.

  • A training session may be conducted where animals are placed on the stationary or slowly rotating rod.

  • Administer the test compound or vehicle.

  • At the time of peak effect, place the animal on the rotating rod.

  • The rod is set to rotate at a constant speed or with accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

  • The latency to fall off the rod is recorded for each animal. A cutoff time is typically set.

  • A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment.

Signaling Pathways

The primary signaling pathway affected by both this compound and ketamine is the NMDA receptor-mediated glutamatergic pathway. Blockade of this receptor prevents the influx of Ca²⁺, which, in excess, triggers downstream excitotoxic cascades involving the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal cell death.

Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Allows Excitotoxicity Excitotoxic Cascade (e.g., protease activation, ROS production) Ca_influx->Excitotoxicity Initiates Cell_Death Neuronal Cell Death Excitotoxicity->Cell_Death Leads to This compound This compound This compound->NMDAR Competitively Inhibits Ketamine Ketamine Ketamine->NMDAR Non-competitively Inhibits

Fig. 4: NMDA Receptor-Mediated Excitotoxicity Pathway.

Conclusion

This compound and ketamine, despite both being NMDA receptor antagonists, exhibit markedly different in vivo profiles. This compound's journey highlights the challenges in translating preclinical neuroprotective efficacy into clinical success, where a narrow therapeutic window and significant side effects proved to be insurmountable hurdles. Ketamine's story is one of repurposing and rediscovery, with its complex pharmacology offering therapeutic benefits in anesthesia and, more recently, in treatment-resistant depression, despite its own set of characteristic side effects. This comparative guide underscores the importance of considering not just the primary target, but also the specific mechanism of action and broader pharmacological profile when developing CNS-active drugs. The provided data and protocols serve as a valuable resource for researchers designing and interpreting preclinical studies in the ongoing quest for safer and more effective neuromodulatory agents.

References

Reproducibility of Midafotel's Effects on Synaptic Transmission: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of Midafotel (CPPene), a competitive NMDA receptor antagonist, on synaptic transmission with other alternative NMDA receptor antagonists. The information presented is collated from various experimental studies to assess the reproducibility of its effects, with a focus on synaptic plasticity, particularly long-term potentiation (LTP).

Introduction to this compound and NMDA Receptor Antagonism

This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1]. NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission and synaptic plasticity, a fundamental process for learning and memory[2]. By binding to the glutamate recognition site on the NMDA receptor, competitive antagonists like this compound prevent the channel from opening, thereby inhibiting the influx of Ca2+ ions that triggers downstream signaling cascades responsible for many forms of synaptic plasticity, including LTP[3][4].

The reproducibility of a compound's effect is a cornerstone of pharmacological research. This guide synthesizes data on this compound's effects on synaptic transmission and compares it with other widely studied NMDA receptor antagonists, including the competitive antagonist D-AP5 and the non-competitive antagonists Ketamine and Memantine.

Comparative Efficacy of NMDA Receptor Antagonists

The potency of NMDA receptor antagonists is a key factor in their experimental and potential therapeutic use. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective dose (ED50) for this compound and other selected antagonists. It is important to note that these values can vary depending on the experimental preparation and conditions.

CompoundTypePotency (IC50/ED50)Experimental SystemReference
This compound (CPPene) Competitive39 nM (ED50)Rat neocortical slices[1]
D-AP5 Competitive~0.8 µM (Ki)Two-electrode voltage clamp (TEVC) on Xenopus oocytes
Ketamine Non-competitive0.43 µM (IC50)Patch-clamp on dissociated rat hippocampal neurons
Memantine Non-competitive1.04 µM (IC50)Patch-clamp on dissociated rat hippocampal neurons
MK-801 Non-competitive0.12 µM (IC50)Patch-clamp on dissociated rat hippocampal neurons

Effects on Synaptic Transmission and Plasticity

The primary effect of this compound and other NMDA receptor antagonists on synaptic transmission is the inhibition of the NMDA receptor-mediated component of the excitatory postsynaptic potential (EPSP) or current (EPSC). This inhibition has profound consequences for synaptic plasticity, most notably the blockade of LTP induction.

Inhibition of Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered a cellular mechanism underlying learning and memory. The induction of most forms of LTP in the hippocampus is dependent on the activation of NMDA receptors.

The following table summarizes the dose-dependent effects of this compound and D-AP5 on the induction of LTP in the CA1 region of the hippocampus.

CompoundConcentrationEffect on LTP InductionExperimental ModelReference
This compound (CPPene) 0.1 µMNo effectRat hippocampal slices
1 µMBlocks LTPRat hippocampal slices
D-AP5 50 µMCompletely blocks TBS-induced LTPRat hippocampal slices
20 µMSignificantly impairs spatial learning and LTP in vivoRat hippocampus (in vivo)

These findings demonstrate that both this compound and D-AP5 are effective blockers of NMDA receptor-dependent LTP, a reproducible and well-documented effect of competitive NMDA receptor antagonists.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to study these compounds, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for assessing the effects of an antagonist on LTP.

NMDA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds AMPA_R AMPA Receptor Glutamate->AMPA_R Binds CaMKII CaMKII NMDA_R->CaMKII Ca2+ Influx AMPA_R->NMDA_R Depolarization (removes Mg2+ block) LTP LTP Induction CaMKII->LTP This compound This compound (Competitive Antagonist) This compound->NMDA_R Blocks Glutamate Binding LTP_Workflow A Prepare Hippocampal Slices B Place Slice in Recording Chamber (perfuse with ACSF) A->B C Obtain Baseline Synaptic Responses (e.g., fEPSPs) B->C D Bath Apply NMDA Receptor Antagonist (e.g., this compound) C->D E Induce LTP (High-Frequency Stimulation) D->E F Record Post-Tetanic Responses E->F G Analyze Data (Compare baseline vs. post-LTP) F->G

References

Midafotel as a Positive Control for NMDA Receptor Antagonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Midafotel (also known as CPPene or SDZ EAA 494) with other commonly used N-methyl-D-aspartate (NMDA) receptor antagonists. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to assist researchers in selecting the appropriate positive control for their studies on NMDA receptor antagonism.

Introduction to this compound and NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a key factor in various neurological disorders. NMDA receptor antagonists block this receptor, offering therapeutic potential for conditions like epilepsy, neuropathic pain, and ischemic brain injury.

This compound is a potent and selective competitive antagonist of the NMDA receptor.[1] It binds to the glutamate recognition site on the GluN2 subunit, preventing the binding of the endogenous agonist glutamate and subsequent channel activation. In preclinical studies, this compound showed promise in models of excitotoxicity and epilepsy.[1] However, it failed in clinical trials due to a lack of efficacy and significant side effects.[1] Despite its clinical failure, its well-defined mechanism of action and high potency make it a valuable tool as a positive control in research settings.

This guide compares this compound with other widely used NMDA receptor antagonists, including:

  • Competitive Antagonists:

    • AP5 (2-Amino-5-phosphonopentanoic acid): A classical and widely used competitive NMDA receptor antagonist.

  • Non-competitive Channel Blockers:

    • MK-801 (Dizocilpine): A high-affinity, use-dependent open-channel blocker that binds within the ion channel pore.

    • Ketamine: A lower-affinity, uncompetitive open-channel blocker, also used clinically as an anesthetic and antidepressant.

Quantitative Comparison of NMDA Receptor Antagonists

The following tables summarize the potency of this compound and its alternatives from various in vitro and in vivo studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Potency of NMDA Receptor Antagonists

CompoundAntagonist TypeAssay TypePreparationIC50KiReference(s)
This compound (CPPene) CompetitiveElectrophysiologyRat neocortical slicesNot ReportedNot Reported[1]
CPP CompetitiveElectrophysiologyRat cortical wedges0.64 ± 0.06 µMNot Reported[2]
CPP CompetitiveRadioligand Binding ([³H]-CPP)Rat brain membranesNot Reported446 ± 150 nM
D-AP5 CompetitiveElectrophysiologyRat cortical wedges3.7 ± 0.32 µMNot Reported
MK-801 Non-competitiveElectrophysiologyCultured superior colliculus neurons0.14 ± 0.04 µMNot Reported
MK-801 Non-competitiveRadioligand Binding ([³H]-MK-801)Rat brain membranesHigh affinity site: 5 nM; Low affinity site: 3 µMHigh affinity site: ~7 µM; Low affinity site: ~100 µM
Ketamine Non-competitiveNot SpecifiedNot SpecifiedNot ReportedNot Reported

Note: CPP (3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid) is a close structural and functional analog of this compound (CPPene).

Table 2: In Vivo Efficacy of NMDA Receptor Antagonists

CompoundAntagonist TypeAnimal ModelEndpointED50 / Effective DoseReference(s)
This compound (CPPene) CompetitiveRat focal cerebral ischemiaReduction in infarct volume4.5 mg/kg (i.v.)
CPP CompetitiveRat status epilepticusSeizure termination6.4 mg/kg (i.p.)Not found in search results
MK-801 Non-competitiveRat status epilepticusSeizure termination1.4 mg/kg (i.p.)Not found in search results
Ketamine Non-competitiveRat model of mononeuropathyReduction of neuronal responses1-10 mg/kg
D-AP5 CompetitiveRat in vivo LTPImpairment of spatial learningDose-dependentNot found in search results

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and comparison of results.

In Vitro Assays

1. Radioligand Binding Assay (Competitive)

  • Objective: To determine the binding affinity (Ki) of a competitive antagonist for the NMDA receptor.

  • Protocol:

    • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Binding Reaction: Incubate the prepared membranes with a known concentration of a radiolabeled competitive antagonist (e.g., [³H]-CPP) and varying concentrations of the test compound (e.g., this compound).

    • Incubation: Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

    • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specific binding.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Whole-Cell Patch-Clamp Electrophysiology

  • Objective: To measure the functional inhibition of NMDA receptor-mediated currents by an antagonist.

  • Protocol:

    • Cell Preparation: Use primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or acute brain slices. For brain slices, anesthetize the animal and rapidly dissect the brain into ice-cold artificial cerebrospinal fluid (aCSF). Cut slices (e.g., 300 µm thick) using a vibratome.

    • Recording Setup: Place the cell culture coverslip or brain slice in a recording chamber continuously perfused with aCSF. Use a microscope with DIC optics to visualize individual neurons.

    • Patch Pipette: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution (e.g., containing K-gluconate, HEPES, EGTA, Mg-ATP, and GTP).

    • Whole-Cell Configuration: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.

    • Current Recording: Clamp the neuron at a holding potential (e.g., -70 mV). Evoke NMDA receptor-mediated currents by applying NMDA and glycine to the bath or by electrical stimulation of afferent pathways in the presence of AMPA receptor antagonists (e.g., NBQX) and GABA-A receptor antagonists (e.g., picrotoxin).

    • Antagonist Application: Apply the test antagonist (e.g., this compound) at various concentrations to the bath and measure the reduction in the amplitude of the NMDA receptor-mediated current.

    • Data Analysis: Plot the percentage of inhibition against the antagonist concentration to generate a dose-response curve and determine the IC50 value.

In Vivo Assays

1. Model of Focal Cerebral Ischemia

  • Objective: To assess the neuroprotective efficacy of an NMDA receptor antagonist in an in vivo model of stroke.

  • Protocol:

    • Animal Preparation: Anesthetize an adult rat (e.g., Wistar) and monitor physiological parameters (e.g., body temperature, blood pressure).

    • Induction of Ischemia: Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA). This can be achieved by inserting a nylon filament into the internal carotid artery until it blocks the origin of the MCA.

    • Drug Administration: Administer the test compound (e.g., this compound) intravenously at different doses either before or after the onset of ischemia. A control group should receive a vehicle injection.

    • Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

    • Neurological Assessment: At various time points after surgery (e.g., 24 hours), assess the neurological deficit using a standardized scoring system.

    • Histological Analysis: Euthanize the animal and perfuse the brain with a fixative. Remove the brain, slice it into coronal sections, and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride, TTC).

    • Data Analysis: Quantify the infarct volume and compare the results between the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the NMDA receptor signaling pathway and a typical experimental workflow for comparing NMDA receptor antagonists.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 Ion Channel Glutamate->NMDA_Receptor:glu Glycine Glycine/D-Serine Glycine->NMDA_Receptor:gly This compound This compound (Competitive) This compound->NMDA_Receptor:glu Blocks MK801 MK-801 (Non-competitive) MK801->NMDA_Receptor:ion Blocks Ca_ion Ca²⁺ NMDA_Receptor:ion->Ca_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling

Caption: NMDA receptor activation and antagonism.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays A1 Cell Culture / Brain Slice Preparation A2 Electrophysiology (Patch-Clamp) A1->A2 A3 Radioligand Binding Assay A1->A3 A4 Data Analysis (IC50, Ki) A2->A4 A3->A4 C1 Comparison of Antagonist Performance A4->C1 B1 Animal Model (e.g., Ischemia) B2 Drug Administration B1->B2 B3 Behavioral / Physiological Assessment B2->B3 B4 Data Analysis (ED50, Efficacy) B3->B4 B4->C1

Caption: Workflow for comparing NMDA antagonists.

Conclusion

This compound serves as a potent and selective competitive NMDA receptor antagonist, making it a suitable positive control for in vitro and in vivo studies aimed at identifying and characterizing novel NMDA receptor modulators. Its well-defined mechanism of action at the glutamate binding site provides a clear benchmark for comparison with compounds that may act through different mechanisms, such as the non-competitive channel blockers MK-801 and Ketamine, or other competitive antagonists like AP5.

When selecting a positive control, researchers should consider the specific goals of their study. For investigations focused on competitive antagonism at the glutamate binding site, this compound or its close analog CPP are excellent choices. For studies involving channel-blocking mechanisms, MK-801 or Ketamine would be more appropriate positive controls, offering high and low affinity options, respectively. The detailed protocols and comparative data provided in this guide are intended to aid in this selection process and in the design of robust and well-controlled experiments.

References

Head-to-Head Comparison: Midafotel vs. AP5 in NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key NMDA Receptor Antagonists

This guide provides a comprehensive, data-driven comparison of two prominent competitive N-methyl-D-aspartate (NMDA) receptor antagonists: Midafotel (also known as CPPene or SDZ EAA 494) and D-2-amino-5-phosphonopentanoate (D-AP5). Both compounds have been instrumental in elucidating the physiological and pathological roles of the NMDA receptor, a key player in synaptic plasticity, learning, memory, and various neurological disorders. While this compound was developed with therapeutic applications in mind, D-AP5 has primarily served as a crucial research tool. This comparison aims to provide an objective overview of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compound (CPPene)D-AP5 (D-APV)
Primary Use Investigational therapeutic (discontinued)Preclinical research tool
Potency Generally more potent than D-AP5 in vivoPotent, but typically less so than this compound in vivo
Clinical Development Advanced to clinical trials but was discontinued due to lack of efficacy and side effects.Not developed for clinical use.
Key Application Preclinical models of excitotoxicity, epilepsy, and neuropathic pain.Widely used to study NMDA receptor-dependent synaptic plasticity (e.g., LTP) and learning.

Quantitative Comparison of Performance

The following tables summarize the available quantitative data for this compound and D-AP5. It is important to note that direct comparisons can be challenging as data are often generated in different experimental systems.

Table 1: In Vitro Binding Affinity and Functional Potency
ParameterThis compound (or close analog CPP)D-AP5Experimental Context
Ki (Binding Affinity) ~446 nM (for CPP)~1.4 µM (Kd)Inhibition of [3H]-CPP binding in rat brain membranes.[1][2]
IC50 (Functional Antagonism) 0.64 ± 0.06 µM (for CPP)3.7 ± 0.32 µMAntagonism of 40 µM NMDA-induced depolarization in rat cortical wedges.[1]
ED50 (Functional Antagonism) 39 nMNot directly comparedInhibition of NMDA-induced depolarization in rat neocortical slices.[3]

Note: CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate) is a structurally and functionally similar analog of this compound (CPPene). Data for CPP is included to provide a comparative context.

Table 2: In Vivo Efficacy
ParameterThis compound (or close analog CPP)D-AP5Experimental Context
Relative Potency ~5 times more potent than D-AP5-Reduction of NMDA-evoked excitations in rat spinal neurons (electrophoretic administration).[1]
Effective Dose 2-5 mg/kg (i.v.) (for CPP)50-100 mg/kg (i.v.)Reduction of NMDA-evoked excitations by 70-100% in rats.

Mechanism of Action: Competitive Antagonism at the NMDA Receptor

Both this compound and D-AP5 are competitive antagonists that act at the glutamate binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, they prevent the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions. This mechanism is central to their ability to modulate synaptic transmission and plasticity.

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate in Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds Midafotel_AP5 This compound / AP5 Midafotel_AP5->NMDA_Receptor Competitively Binds & Blocks Ion_Channel Ion Channel (Blocked) Ca_Signal Ca²⁺ Signaling (Inhibited) Ion_Channel->Ca_Signal No Ion Flux

NMDA receptor competitive antagonism by this compound and AP5.

Pharmacokinetic Profiles

This compound

This compound was developed to have a pharmacokinetic profile suitable for clinical use. It is excreted unchanged via the renal system and does not produce toxic byproducts. However, detailed public data on its bioavailability, half-life, and brain penetration are limited. Its development was halted due to a lack of clinical efficacy and the occurrence of side effects.

D-AP5

D-AP5 is primarily used in preclinical in vitro and in vivo studies, often administered directly to the central nervous system (e.g., intracerebroventricularly) due to its limited ability to cross the blood-brain barrier. When administered systemically, high doses are required to achieve central effects. This characteristic makes it an excellent tool for localized and controlled in vitro experiments but limits its utility for systemic in vivo studies aiming for therapeutic-like effects.

Side Effects and Toxicity

This compound

In clinical trials, this compound was associated with a range of side effects that led to a high rate of patient withdrawal. While specific details are not extensively published, side effects common to NMDA receptor antagonists include psychomimetic effects (hallucinations, confusion), dizziness, and motor impairment. The lack of therapeutic benefit for epilepsy and neuronal protection, coupled with these adverse effects, led to the discontinuation of its development.

D-AP5

As a research tool, the "side effects" of D-AP5 are its intended pharmacological effects in a whole-animal context. Systemic or central administration can lead to impairments in learning and memory, motor coordination, and at higher doses, may induce psychomimetic and anesthetic-like effects, consistent with the general profile of NMDA receptor antagonists.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a generalized method for determining the binding affinity (Ki) of a competitive antagonist like this compound or D-AP5.

Objective: To determine the concentration of the test compound that inhibits 50% of the specific binding of a radiolabeled ligand to the NMDA receptor (IC50) and to calculate the inhibitory constant (Ki).

Materials:

  • Radioligand: A high-affinity NMDA receptor antagonist radioligand, such as [³H]CGP 39653.

  • Membrane Preparation: Synaptosomal membranes prepared from a brain region rich in NMDA receptors (e.g., rat cerebral cortex).

  • Test Compounds: this compound and D-AP5 at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound (this compound or D-AP5). Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known NMDA receptor ligand).

  • Equilibration: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Membrane Homogenate (e.g., rat cortex) B Incubate Membranes with: 1. Radioligand (e.g., [³H]CGP 39653) 2. Competitor (this compound or AP5) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Measure Radioactivity (Liquid Scintillation Counting) C->D E Data Analysis: - Determine IC50 - Calculate Ki D->E

Experimental workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method to assess the functional antagonism of NMDA receptor-mediated currents by this compound and D-AP5.

Objective: To measure the inhibitory effect of this compound and D-AP5 on NMDA-evoked currents in neurons and determine their IC50 values.

Materials:

  • Cell Preparation: Cultured neurons or acute brain slices (e.g., hippocampal or cortical slices).

  • Recording Pipettes: Filled with an appropriate internal solution.

  • External Solution (ACSF): Containing standard physiological ion concentrations and blockers of other channels (e.g., TTX to block voltage-gated sodium channels, and antagonists for AMPA and GABA receptors).

  • NMDA solution: ACSF containing a known concentration of NMDA and the co-agonist glycine.

  • Test Compound Solutions: ACSF containing NMDA, glycine, and varying concentrations of this compound or D-AP5.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Obtain a Whole-Cell Recording: Establish a stable whole-cell patch-clamp recording from a neuron.

  • Voltage Clamp: Clamp the neuron at a holding potential that relieves the Mg²⁺ block of the NMDA receptor (e.g., +40 mV) or use a Mg²⁺-free external solution.

  • Baseline Recording: Perfuse the cell with the NMDA/glycine solution and record the baseline inward current.

  • Drug Application: Switch the perfusion to a solution containing NMDA/glycine and a specific concentration of this compound or D-AP5. Record the current until a steady-state block is achieved.

  • Washout: Perfuse the cell again with the NMDA/glycine solution to wash out the antagonist and observe the recovery of the current.

  • Dose-Response: Repeat steps 3-5 with a range of antagonist concentrations.

  • Data Analysis:

    • Measure the peak or steady-state amplitude of the NMDA-evoked current in the absence and presence of each antagonist concentration.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50.

Conclusion

This compound and D-AP5 are both valuable competitive antagonists of the NMDA receptor, each with a distinct profile that dictates its optimal use. This compound, a more potent antagonist in vivo, represents an effort to translate NMDA receptor modulation into a therapeutic strategy, though its clinical development was ultimately unsuccessful. Its history serves as a case study in the challenges of targeting the NMDA receptor for therapeutic gain. D-AP5, on the other hand, remains a cornerstone of basic neuroscience research. Its well-characterized pharmacology and suitability for in vitro applications have been instrumental in dissecting the intricate roles of the NMDA receptor in synaptic function and dysfunction. The choice between these two compounds should be guided by the specific experimental question, with this compound (or its analogs) being potentially more suitable for in vivo studies requiring higher potency, and D-AP5 remaining the gold standard for a wide range of in vitro investigations of NMDA receptor-dependent phenomena.

References

Comparative analysis of Midafotel's therapeutic window in stroke models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Narrow Window of Opportunity: Midafotel in Preclinical Stroke Models

This compound (also known as CPPene or SDZ EAA 494), a potent competitive N-methyl-D-aspartate (NMDA) receptor antagonist, demonstrated considerable promise in early preclinical studies for ischemic stroke. Research highlighted its neuroprotective effects, primarily by mitigating the excitotoxic cascade initiated by excessive glutamate release during a stroke. However, its translation to clinical success was ultimately halted due to a lack of efficacy and significant side effects in human trials. A key factor attributed to this failure is its remarkably narrow therapeutic window. This guide provides a comparative analysis of this compound's therapeutic window in preclinical stroke models against other NMDA receptor antagonists, supported by experimental data and detailed protocols.

Quantitative Comparison of Therapeutic Windows and Efficacy

The efficacy of neuroprotective agents in stroke is critically dependent on the time of administration following the ischemic event. The following tables summarize the quantitative data on the therapeutic window and efficacy of this compound and other selected NMDA receptor antagonists in various preclinical stroke models.

Table 1: this compound Efficacy in Preclinical Stroke Models

Animal ModelStroke ModelDrug Administration Timing (Relative to Occlusion)DosageEfficacy OutcomeReference
RatPermanent MCAO15 minutes prior4.5 mg/kg, i.v.37% reduction in infarct volume[1]
RatPermanent MCAO15 minutes prior4.5 mg/kg, i.v.29% reduction in infarct volume; 34% reduction in brain swelling[2]
CatPermanent MCAO15 minutes prior15 mg/kg, i.v.>75% reduction in cortical ischemic damage[3]
CatPermanent MCAO1 hour post15 mg/kg, i.v.30% reduction in cortical ischemic damage (not statistically significant)[3]

Table 2: Comparative Therapeutic Windows of NMDA Receptor Antagonists

DrugAnimal ModelStroke ModelMaximum Efficacious Time Window Post-OcclusionEfficacy at Window LimitReference
This compound (D-CPPene) CatPermanent MCAO< 1 hourNot statistically significant at 1 hour[3]
Selfotel (CGS 19755) GerbilGlobal Ischemia4 hoursNeuroprotective
Selfotel (CGS 19755) RatPermanent MCAO5 minutesReduced infarct size
Aptiganel (CNS 1102) Not SpecifiedPreclinical Models~60 minutesNeuroprotective
Dextrorphan RabbitTransient MCAO2 hours50-58% reduction in cortical damage
Dextrorphan RabbitTransient MCAO4 hoursNo significant neuroprotection
Gavestinel HumanAcute Ischemic Stroke6 hours (in clinical trial)No improvement in functional outcome

Experimental Protocols

The data presented in this guide are derived from studies employing standardized preclinical models of stroke. The following are detailed methodologies for key experiments cited.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Suture Preparation: A 4-0 nylon monofilament is blunted by heating the tip to form a bulbous end. The tip is then coated with poly-L-lysine to enhance occlusion.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. The prepared nylon filament is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 17-20 mm from the CCA bifurcation. For transient MCAO models, the suture is withdrawn after a specified period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.

  • Confirmation of Occlusion: Successful occlusion is often confirmed by observing a significant drop in regional cerebral blood flow using techniques like laser Doppler flowmetry.

Assessment of Neurological Deficit

Neurological function is assessed at various time points post-MCAO using a standardized scoring system. A common example is the modified Neurological Severity Score (mNSS), an 18-point scale that evaluates motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.

Infarct Volume Measurement using TTC Staining
  • Brain Tissue Preparation: At a predetermined time point (e.g., 24 hours post-MCAO), the animal is euthanized, and the brain is rapidly removed and cooled.

  • Sectioning: The brain is sliced into 2-mm thick coronal sections.

  • Staining: The sections are immersed in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these enzymes, remains unstained (white).

  • Quantification: The stained sections are imaged, and the area of infarction in each slice is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas across all slices and correcting for brain edema.

Visualizing the Mechanism of Action

The neuroprotective effect of this compound and other NMDA receptor antagonists stems from their ability to block the excitotoxic cascade triggered by ischemia.

NMDA_Receptor_Excitotoxicity_Pathway cluster_0 Ischemic Cascade cluster_1 NMDA Receptor Activation cluster_2 Downstream Effects & Intervention Ischemia Ischemia Energy_Failure Energy_Failure Ischemia->Energy_Failure Glutamate_Release ↑ Glutamate Release Energy_Failure->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds Ca_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Enzyme_Activation Activation of Proteases & Lipases Ca_Influx->Enzyme_Activation ROS_Generation ↑ Reactive Oxygen Species Ca_Influx->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Cell_Death Neuronal Cell Death Enzyme_Activation->Cell_Death ROS_Generation->Cell_Death Mitochondrial_Dysfunction->Cell_Death This compound This compound (NMDA Antagonist) This compound->NMDA_Receptor Blocks Experimental_Workflow Start Start MCAO_Surgery MCAO Surgery (Induce Stroke) Start->MCAO_Surgery Drug_Admin Drug Administration (e.g., this compound) MCAO_Surgery->Drug_Admin Therapeutic Window (e.g., <1h) Neuro_Assessment Neurological Assessment Drug_Admin->Neuro_Assessment Sacrifice_24h Euthanasia (24h post-MCAO) Neuro_Assessment->Sacrifice_24h TTC_Staining TTC Staining Sacrifice_24h->TTC_Staining Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis End End Infarct_Analysis->End

References

Safety Operating Guide

Navigating the Disposal of Midafotel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Proper Disposal of the NMDA Receptor Antagonist, Midafotel.

It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and requirements, as regulations can vary. In the absence of a manufacturer's SDS, treating the compound as a potentially hazardous chemical is the most prudent course of action.

Step-by-Step Disposal Protocol for this compound

This protocol is based on general best practices for the disposal of research chemicals and pharmaceutical waste in a laboratory setting.

  • Waste Identification and Classification:

    • Pure this compound (unused or expired): This should be treated as a chemical waste.

    • Contaminated Materials: Any items that have come into contact with this compound, such as personal protective equipment (PPE), weigh boats, contaminated glassware, and spill cleanup materials, should be considered contaminated waste.

  • Segregation and Containment:

    • Solid Waste: Collect pure this compound and grossly contaminated solids in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

    • Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

    • Liquid Waste: If this compound is in a solution, it should be collected in a sealed, leak-proof container, appropriately labeled as hazardous waste. Do not mix with other waste streams unless deemed compatible by a qualified chemist or your EHS department.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics. The accumulation start date should also be clearly visible.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration is a common and effective method for the destruction of pharmaceutical compounds.[3]

Key Disposal Considerations for this compound

Consideration Action Rationale
Safety Data Sheet (SDS) Attempt to obtain the specific SDS from the supplier (e.g., Sigma-Aldrich).The SDS provides manufacturer-specific guidance on hazards, handling, and disposal.
Regulatory Compliance Consult your institution's Environmental Health and Safety (EHS) office.Ensures adherence to local, state, and federal regulations for hazardous waste disposal.
Waste Segregation Do not mix this compound waste with other chemical or biological waste streams.Prevents potentially dangerous chemical reactions and ensures proper disposal routing.
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound and its waste.Minimizes the risk of personal exposure to a pharmacologically active compound.
Spill Management Have a spill kit readily available. In case of a spill, follow your laboratory's established spill cleanup procedures for chemical spills.Ensures a rapid and safe response to accidental releases.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Midafotel_Disposal_Workflow cluster_prep Preparation & Identification cluster_segregation Segregation & Containment cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated identify Identify Waste Type (Pure Compound, Contaminated Material, Solution) start->identify segregate Segregate into Appropriate Hazardous Waste Container identify->segregate Based on physical form label_container Label Container Correctly ('Hazardous Waste', 'this compound', Date) segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these conservative and well-established procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.